L-778123 hydrochloride
Description
L-778123 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBSQYGTJLIPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180034 | |
| Record name | L 778123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-00-2 | |
| Record name | Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253863-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 778123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253863002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 778123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-778123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2059P49U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-778123 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Farnesyltransferase and Geranylgeranyltransferase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-778123 hydrochloride is a potent small molecule inhibitor targeting protein prenylation, a critical post-translational modification for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. This technical guide provides an in-depth exploration of the mechanism of action of L-778123, its effects on cellular signaling pathways, and its anti-proliferative activity. Quantitative data from various studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.
Core Mechanism of Action: Dual Inhibition of FPTase and GGPTase-I
This compound functions as a dual inhibitor of two key enzymes in the protein prenylation pathway: Farnesyltransferase (FPTase) and Geranylgeranyltransferase type I (GGPTase-I)[1][2][3]. Protein prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal CaaX motif of a target protein[4]. This lipid modification is essential for the proper subcellular localization and function of many signaling proteins, including the Ras family of oncoproteins (H-Ras, K-Ras, and N-Ras)[4].
By inhibiting FPTase and GGPTase-I, L-778123 prevents the farnesylation and geranylgeranylation of their respective substrate proteins. This disruption of protein prenylation leads to the mislocalization of key signaling molecules, thereby interfering with their downstream signaling cascades, which are often implicated in cell growth, proliferation, and survival.
Quantitative Inhibition Data
The inhibitory potency of L-778123 against FPTase and GGPTase-I has been quantified in enzymatic assays.
| Enzyme | IC50 Value |
| Farnesyltransferase (FPTase) | 2 nM[1][2][3] |
| Geranylgeranyltransferase I (GGPTase-I) | 98 nM[1][2][3] |
Impact on Downstream Signaling: The Ras-Raf-MEK-ERK Pathway
A primary consequence of FPTase and GGPTase-I inhibition by L-778123 is the disruption of the Ras-to-MAPK (Mitogen-Activated Protein Kinase) signaling cascade[5]. Ras proteins, when activated, initiate a phosphorylation cascade that includes Raf, MEK (MAPK/ERK kinase), and ERK (Extracellular signal-regulated kinase). This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
L-778123 has been shown to inhibit the prenylation of Ras proteins, preventing their association with the cell membrane and subsequent activation. Specifically, studies have demonstrated the following effects:
-
Inhibition of H-Ras and N-Ras Prenylation: In HL-60 myeloid leukemia cells, L-778123 effectively inhibits the prenylation of H-Ras and N-Ras in a time- and concentration-dependent manner[5].
-
Partial Inhibition of K-Ras Prenylation: K-Ras prenylation is only partially blocked at higher concentrations and longer incubation times, which is attributed to the higher affinity of K-Ras for farnesyltransferase[5].
-
Reduction of Phosphorylated MEK-1/2 and MAPK-1/2: Treatment with L-778123 leads to a decrease in the levels of phosphorylated (activated) MEK-1/2 and diphosphorylated MAPK-1/2, downstream components of the Ras signaling pathway[5].
Cellular Effects: Anti-Proliferative and Cell Cycle Arrest
The inhibitory effects of L-778123 on protein prenylation and downstream signaling translate into significant anti-proliferative activity in various cancer cell lines.
Anti-Proliferative Activity
L-778123 has demonstrated potent inhibition of cell proliferation, particularly in myeloid leukemia cells.
| Cell Type | IC50 Range |
| Myeloid Leukemia Cell Lines (HL-60, Kasumi-1, K562) | 0.2 µM - 1.8 µM[1][5] |
| Primary Myeloid Leukemia Cells | 0.1 µM - 161.8 µM[1][5] |
| HT-29 (Colon Adenocarcinoma) | >100 µM (synergistic with Doxorubicin, IC50: 1.72 µM)[1] |
| A549 (Lung Carcinoma) | >100 µM (synergistic with Doxorubicin, IC50: 1.52 µM)[1] |
Cell Cycle Arrest
L-778123 induces cell cycle arrest, although the specific phase of arrest can be cell-line dependent.
-
G1 Arrest: In HL-60 cells, L-778123 treatment leads to an arrest at the G1/S interface of the cell cycle[5].
-
G2/M Arrest: In contrast, NB-4 cells exhibit a G2/M blockade followed by apoptosis upon treatment with L-778123[5].
In Vivo and Clinical Studies
The activity of L-778123 has also been evaluated in animal models and human clinical trials.
In Vivo Animal Studies
In studies involving dogs, continuous infusion of L-778123 (50 mg/kg/day for 7 days) resulted in the inhibition of both HDJ2 (an FPTase substrate) and Rap1A (a GGPTase-I substrate) prenylation in peripheral blood mononuclear cells (PBMCs)[1]. However, inhibition of Ki-Ras prenylation was not observed in these studies[1].
Human Clinical Trials
Phase I clinical trials in patients with advanced solid malignancies have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of L-778123. These trials demonstrated a dose-dependent inhibition of HDJ2 farnesylation in patient PBMCs[6][7]. While the studies confirmed the dual inhibitory activity of L-778123 in humans, significant inhibition of Ki-Ras prenylation in patient samples was not detected[6].
Experimental Protocols
Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGPTase-I) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of L-778123 against FPTase and GGPTase-I.
Materials:
-
Recombinant human FPTase and GGPTase-I
-
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP)
-
Biotinylated peptide substrate (e.g., biotin-GCVLS for FPTase)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
[³H]FPP or [³H]GGPP (radiolabeled isoprenoid)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the recombinant enzyme (FPTase or GGPTase-I), biotinylated peptide substrate, and the various concentrations of L-778123.
-
Initiate the reaction by adding the radiolabeled isoprenoid ([³H]FPP for FPTase, [³H]GGPP for GGPTase-I).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated, prenylated peptide.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of L-778123 and determine the IC50 value by plotting the data.
Western Blot Analysis of Protein Prenylation and Signaling Pathway Inhibition
This protocol describes the detection of changes in protein prenylation and the phosphorylation status of signaling proteins following treatment with L-778123.
Materials:
-
Cell lines (e.g., HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H-Ras, anti-N-Ras, anti-K-Ras, anti-phospho-MEK-1/2, anti-total-MEK-1/2, anti-phospho-MAPK, anti-total-MAPK, anti-HDJ2, anti-Rap1A)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for specified time periods (e.g., 0-5 µM for 6-48 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The unprenylated form of proteins like H-Ras will migrate slower on the gel than the prenylated form.
Cell Proliferation (MTS) Assay
This protocol measures the effect of L-778123 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, Kasumi-1, K562)
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the effect of L-778123 on the cell cycle distribution.
Materials:
-
Cell lines (e.g., HL-60, NB-4)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent dual inhibitor of FPTase and GGPTase-I that disrupts the crucial post-translational modification of key signaling proteins, most notably those in the Ras superfamily. This inhibition leads to the suppression of the Ras-to-MAPK signaling pathway, resulting in anti-proliferative effects and cell cycle arrest in various cancer cell models. While in vivo and clinical studies have confirmed its dual inhibitory activity, the lack of significant K-Ras prenylation inhibition in patients highlights the complexities of targeting this pathway. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and potentially exploit the therapeutic potential of farnesyltransferase and geranylgeranyltransferase inhibition.
References
- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. aacrjournals.org [aacrjournals.org]
L-778,123 Hydrochloride: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-778,123 hydrochloride, a potent dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I). This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts in oncology and other relevant fields.
Core Inhibitory Activity and Cellular Effects
L-778,123 hydrochloride is a synthetic, imidazole-containing small molecule that demonstrates potent, dual inhibitory activity against two key enzymes in the protein prenylation pathway: FPTase and GGPTase-I.[1] This dual inhibition is critical for overcoming the resistance mechanisms observed with inhibitors that target only FPTase, particularly in cancers driven by K-Ras mutations.[2]
Enzymatic Inhibition
L-778,123 hydrochloride exhibits nanomolar potency against FPTase and maintains significant activity against GGPTase-I, making it a valuable tool for studying the roles of both farnesylation and geranylgeranylation in cellular processes.
| Target Enzyme | IC50 Value | Reference(s) |
| Farnesyltransferase (FPTase) | 2 nM | [3][4][5][6] |
| Geranylgeranyltransferase-I (GGPTase-I) | 98 nM | [3][4][5][6] |
Cellular Proliferation and Cytotoxicity
The inhibitory action of L-778,123 on protein prenylation translates to significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly noted in myeloid leukemia cells.
| Cell Line / Sample Type | Assay Type | IC50 Value | Reference(s) |
| Myeloid Leukemia Cell Lines | Proliferation | 0.2 µM - 1.8 µM | [3][4] |
| Primary Myeloid Leukemia Samples | Proliferation | 0.1 µM - 161.8 µM | [3][4] |
| A549 (Lung Adenocarcinoma) | Cytotoxicity | >100 µM | [1][3][4] |
| HT-29 (Colon Adenocarcinoma) | Cytotoxicity | >100 µM | [1][3][4] |
| A549 (in combination with Doxorubicin) | Cytotoxicity | 1.72 µM | [1][3][4] |
| HT-29 (in combination with Doxorubicin) | Cytotoxicity | 1.52 µM | [1][3][4] |
Mechanism of Action: The Prenylation Pathway
Protein prenylation is a post-translational modification essential for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases. FPTase and GGPTase-I catalyze the attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to a C-terminal CaaX motif of their target proteins. L-778,123 inhibits these enzymes, thereby preventing the membrane association and subsequent activation of key oncogenic proteins like Ras.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
L-778,123 Hydrochloride: A Technical Guide to the Dual Inhibitor of Ras Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-778,123 hydrochloride is a potent small molecule inhibitor targeting protein prenylation, a critical post-translational modification for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. Ras proteins are key regulators of signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of many human cancers.[2] L-778,123 acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes that catalyze the attachment of isoprenoid lipids to the C-terminal CAAX motif of target proteins.[3][4] This inhibition prevents the proper localization of Ras and other proteins to the cell membrane, thereby disrupting their downstream signaling functions.[2][5] This technical guide provides an in-depth overview of L-778,123, summarizing its biochemical activity, cellular effects, and preclinical and clinical findings, with a focus on its impact on Ras protein prenylation.
Introduction to Ras Protein Prenylation
Ras proteins undergo a series of post-translational modifications, collectively known as prenylation, which are essential for their membrane association and biological activity.[5][6] This process is initiated by the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX box of the nascent Ras protein.[6][7] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[8] Following isoprenoid attachment, the -AAX tripeptide is proteolytically cleaved by Ras-converting enzyme 1 (Rce1), and the newly exposed C-terminal cysteine is carboxylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[7][9] These modifications increase the hydrophobicity of the C-terminus, facilitating the anchoring of Ras proteins to the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors.[5][7]
// Nodes Ras_precursor [label="Nascent Ras Protein\n(in Cytosol)"]; FPP [label="Farnesyl Pyrophosphate (FPP)", shape=ellipse]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", shape=ellipse]; FTase [label="Farnesyltransferase (FTase)", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GGTase1 [label="Geranylgeranyltransferase-I (GGTase-I)", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; L778123 [label="L-778,123", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Farnesylated_Ras [label="Farnesylated Ras"]; Geranylgeranylated_Ras [label="Geranylgeranylated Ras"]; ER [label="Endoplasmic Reticulum Processing\n(Rce1, Icmt)"]; Mature_Ras [label="Mature, Prenylated Ras"]; Plasma_Membrane [label="Plasma Membrane Localization", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., Raf-MEK-ERK)"]; Cellular_Effects [label="Cellular Effects\n(Proliferation, Survival)"];
// Edges Ras_precursor -> FTase; FPP -> FTase; FTase -> Farnesylated_Ras [label=" Farnesylation"]; L778123 -> FTase [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];
Ras_precursor -> GGTase1; GGPP -> GGTase1; GGTase1 -> Geranylgeranylated_Ras [label=" Geranylgeranylation"]; L778123 -> GGTase1 [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];
Farnesylated_Ras -> ER; Geranylgeranylated_Ras -> ER; ER -> Mature_Ras; Mature_Ras -> Plasma_Membrane; Plasma_Membrane -> Downstream_Signaling; Downstream_Signaling -> Cellular_Effects; } end_dot Figure 1: The Ras protein prenylation and signaling pathway, indicating the inhibitory action of L-778,123 on FTase and GGTase-I.
L-778,123 Hydrochloride: Mechanism of Action and Biochemical Profile
L-778,123 is a peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[3][4] By targeting both enzymes, L-778,123 was developed to overcome the resistance mechanism observed with FTase-specific inhibitors, where alternative prenylation of K-Ras and N-Ras by GGTase-I can occur.[4][8]
Quantitative Data on Inhibitory Activity
The inhibitory potency of L-778,123 against FTase and GGTase-I has been determined in various studies.
| Target Enzyme | IC50 Value | Reference |
| Farnesyltransferase (FTase) | 2 nM | [3] |
| Geranylgeranyltransferase-I (GGTase-I) | 98 nM | [3] |
In Vitro Cellular Activity
The cytotoxic and anti-proliferative effects of L-778,123 have been evaluated in a range of cancer cell lines.
| Cell Line | Cell Type | IC50 Value | Notes | Reference |
| Myeloid Leukemia Cell Lines | Leukemia | 0.2 µM - 1.8 µM | - | [3] |
| Primary Myeloid Leukemia Samples | Leukemia | 0.1 µM - 161.8 µM | - | [3] |
| HT-29 | Colon Adenocarcinoma | >100 µM | Alone | [3][10] |
| A549 | Lung Adenocarcinoma | >100 µM | Alone | [3][10] |
| HT-29 | Colon Adenocarcinoma | 1.52 µM | In combination with Doxorubicin | [3][10] |
| A549 | Lung Adenocarcinoma | 1.72 µM | In combination with Doxorubicin | [3][10] |
Preclinical and Clinical Studies
In Vivo Animal Studies
In vivo studies in dogs demonstrated that continuous infusion of L-778,123 at a dose of 50 mg/kg/day for 7 days resulted in the inhibition of both HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate) prenylation in peripheral blood mononuclear cells (PBMCs).[3][4] However, inhibition of Ki-Ras prenylation was not detected in these studies.[3][4]
Human Clinical Trials
Phase I clinical trials of L-778,123 have been conducted in patients with advanced solid malignancies.[11] The recommended Phase II dose was determined to be 560 mg/m²/day administered by continuous intravenous infusion over 2 weeks.[11][12] At this dose, the steady-state plasma concentrations of L-778,123 exceeded the IC50 values required for growth inhibition in preclinical studies.[11] Dose-limiting toxicities observed at higher doses included neutropenia, thrombocytopenia, fatigue, and prolongation of the QTc interval.[11][12]
Pharmacodynamic assessments in patient PBMCs confirmed the dual inhibitory activity of L-778,123, showing inhibition of both HDJ2 and Rap1A prenylation.[4][11] This represented the first demonstration of GGTase-I inhibition in humans.[4] Despite this, similar to the preclinical findings in dogs, no inhibition of Ki-Ras prenylation was detected in patient samples.[4][13] The development of L-778,123 was ultimately discontinued (B1498344) due to the observed QTc prolongation at higher doses.[8]
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds like L-778,123 against FTase.
Methodology:
-
Enzyme and Substrates: Recombinant human FTase, farnesyl pyrophosphate (FPP), and a Ras protein substrate (e.g., H-Ras) are used. FPP is typically radiolabeled (e.g., [³H]FPP) for detection.
-
Assay Reaction: The reaction is performed in an appropriate buffer. L-778,123 at various concentrations is pre-incubated with FTase. The reaction is initiated by the addition of the Ras substrate and [³H]FPP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of radiolabeled farnesyl group transferred to the Ras protein is quantified. This can be achieved by precipitating the protein, capturing it on a filter, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of L-778,123 is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of L-778,123 on cultured cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of L-778,123 (and/or in combination with another drug like doxorubicin) and incubated for a specified period (e.g., 72 hours).[3][10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Analysis of Protein Prenylation in PBMCs
This protocol outlines a method to assess the in vivo target engagement of L-778,123 by monitoring the prenylation status of biomarker proteins in peripheral blood mononuclear cells (PBMCs).[4][11]
Methodology:
-
PBMC Isolation: Blood samples are collected from subjects at baseline and at various time points during treatment with L-778,123. PBMCs are isolated using density gradient centrifugation.
-
Protein Extraction: Total protein lysates are prepared from the isolated PBMCs.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The unprenylated forms of target proteins, such as HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate), exhibit a slight upward mobility shift compared to their prenylated counterparts.
-
Immunodetection: Following transfer to a membrane (e.g., PVDF), the proteins are detected using specific primary antibodies against HDJ2 and Rap1A, followed by a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Quantification: The relative amounts of the unprenylated and prenylated forms of the proteins are quantified by densitometry of the resulting bands on the Western blot. The percentage of the unprenylated form is calculated to determine the extent of enzyme inhibition.
Conclusion
L-778,123 hydrochloride is a potent dual inhibitor of FTase and GGTase-I that effectively blocks the prenylation of target proteins in vitro and in vivo. While it demonstrated clear evidence of target engagement in clinical trials by inhibiting the prenylation of surrogate markers in PBMCs, it failed to inhibit the prenylation of the intended target, Ki-Ras, in patients.[4] Furthermore, dose-limiting toxicities, particularly QTc prolongation, hindered its further clinical development.[8][11] Nevertheless, the study of L-778,123 has provided valuable insights into the complexities of targeting the Ras signaling pathway and has informed the development of subsequent generations of prenylation inhibitors. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cancer drug development.
References
- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane association and targeting of prenylated Ras-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
L-778,123 Hydrochloride: An In-depth Technical Guide on its Effect on H-RAS Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I), enzymes critical for the post-translational modification of RAS proteins. This technical guide provides a comprehensive overview of the mechanism of action of L-778,123 and its impact on the H-RAS signaling pathway and associated downstream cascades, including the Raf-MEK-ERK and PI3K/Akt/mTOR pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support researchers and drug development professionals in the field of oncology and signal transduction.
Introduction: The Role of H-RAS in Cellular Signaling
The RAS gene family, comprising HRAS, KRAS, and NRAS, encodes for small GTPases that act as crucial molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. For RAS proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is prenylation. This process, catalyzed by farnesyltransferase (FPTase), involves the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue at the C-terminus of the RAS protein. This modification facilitates the anchoring of RAS to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins.
L-778,123 hydrochloride was developed as a farnesyltransferase inhibitor (FTI) to disrupt this essential step in H-RAS activation. Notably, it also exhibits inhibitory activity against geranylgeranyltransferase type-I (GGPTase-I), an enzyme that can alternatively prenylate other RAS isoforms like K-RAS and N-RAS, potentially providing a broader spectrum of anti-RAS activity.
Mechanism of Action of L-778,123 Hydrochloride
L-778,123 is a peptidomimetic imidazole-containing compound that acts as a competitive inhibitor of FPTase and GGPTase-I. By binding to the active site of these enzymes, it prevents the transfer of farnesyl or geranylgeranyl moieties to their protein substrates, including H-RAS. The inhibition of H-RAS prenylation prevents its localization to the plasma membrane, thereby abrogating its ability to activate downstream signaling cascades.
Impact on the Raf-MEK-ERK Pathway
The Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical downstream effector of RAS signaling. Activated, membrane-bound RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of numerous transcription factors and other cellular proteins involved in cell cycle progression and proliferation. By preventing H-RAS activation, L-778,123 is expected to lead to a dose-dependent decrease in the phosphorylation of MEK and ERK.
Impact on the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another major signaling cascade activated by RAS. Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a wide range of substrates, including mTOR, to promote cell growth, survival, and metabolism. Inhibition of H-RAS by L-778,123 is therefore also anticipated to suppress the activation of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of L-778,123 hydrochloride from preclinical and clinical studies.
| Parameter | Value | Enzyme/Assay | Reference |
| IC50 | 2 nM | FPTase | [1] |
| IC50 | 98 nM | GGPTase-I | [1] |
| In vitro enzymatic inhibition of L-778,123. |
| Cell Line | IC50 (µM) | Assay | Reference |
| Myeloid Leukemia Cell Lines | 0.2 - 1.8 | Proliferation Assay | [1] |
| Primary Myeloid Leukemia Samples | 0.1 - 161.8 | Proliferation Assay | [1] |
| A549 (Lung Adenocarcinoma) | >100 | MTT Assay | [2] |
| HT-29 (Colon Adenocarcinoma) | >100 | MTT Assay | [2] |
| A549 (in combination with Doxorubicin) | 1.72 | MTT Assay | [1][2] |
| HT-29 (in combination with Doxorubicin) | 1.52 | MTT Assay | [1][2] |
| Cytotoxic activity of L-778,123 in various cancer cell lines. |
| Patient Cohort | Treatment Dose | Endpoint | Result | Reference |
| Advanced Solid Malignancies | 560 mg/m²/day (continuous i.v. infusion for 7 days) | Inhibition of HDJ2 Prenylation in PBMCs | Increase in unprenylated HDJ2 from 1.41% to ~30% | [3] |
| Pharmacodynamic effects of L-778,123 in a Phase I clinical trial. |
Experimental Protocols
Western Blot Analysis of H-RAS Downstream Effector Phosphorylation
This protocol describes the methodology to assess the dose-dependent effect of L-778,123 on the phosphorylation status of key proteins in the Raf-MEK-ERK and PI3K/Akt pathways.
Materials:
-
Cancer cell line with known H-RAS mutation (e.g., T24 bladder cancer cells)
-
L-778,123 hydrochloride
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-c-Raf (Ser338), anti-c-Raf, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed H-RAS mutant cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of L-778,123 hydrochloride (e.g., 0, 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2) to normalize for loading.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence Analysis of H-RAS Localization
This protocol allows for the visualization of H-RAS localization within the cell and the effect of L-778,123 treatment.
Materials:
-
H-RAS mutant cancer cells
-
Glass coverslips
-
L-778,123 hydrochloride
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-H-RAS
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with L-778,123 hydrochloride as described in the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-H-RAS primary antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of H-RAS in treated versus untreated cells, expecting a shift from membrane to cytosolic localization in the presence of L-778,123.
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts.
Caption: H-RAS signaling pathway and the inhibitory action of L-778,123.
References
In Vitro Anti-Leukemia Activity of L-778,123 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778,123 hydrochloride is a potent small molecule inhibitor with significant anti-leukemia properties demonstrated in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of L-778,123's mechanism of action, its efficacy against leukemia cells, and detailed experimental protocols for its study. L-778,123 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), enzymes crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases.[1] By inhibiting these enzymes, L-778,123 disrupts essential signaling pathways that drive the proliferation and survival of leukemia cells.
Data Presentation: Quantitative Efficacy
The anti-leukemia activity of L-778,123 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for L-778,123 against key enzymatic targets and leukemia cell lines.
| Target Enzyme | IC50 Value | Reference |
| Farnesyltransferase (FPTase) | 2 nM | [1][2] |
| Geranylgeranyltransferase-I (GGPTase-I) | 98 nM | [1][2] |
Table 1: Enzymatic Inhibition of L-778,123 Hydrochloride. This table details the potent inhibitory activity of L-778,123 against its primary molecular targets.
| Cell Type/Line | IC50 Value Range | Notes | Reference |
| Myeloid Leukemia Cell Lines | 0.2 µM - 1.8 µM | Includes cell lines such as HL-60, Kasumi-1, and K562. | [2] |
| Primary Myeloid Leukemia Samples | 0.1 µM - 161.8 µM | Demonstrates variability in sensitivity among patient samples. | [2] |
| Myelodysplastic Syndromes (MDS) Progenitors | Significantly more sensitive than normal progenitors | Suggests potential therapeutic window for MDS. | [1][3] |
| Acute Myeloid Leukemia (AML) Progenitors | Somewhat more sensitive than normal progenitors | Indicates a degree of selectivity for AML cells. | [1][3] |
| Chronic Myeloid Leukemia (CML) Progenitors | No significant difference in sensitivity compared to normal progenitors | Suggests lower efficacy in CML compared to MDS and AML. | [1][3] |
Table 2: Anti-proliferative Activity of L-778,123 Hydrochloride in Leukemia Cells. This table summarizes the effective concentrations of L-778,123 required to inhibit the proliferation of various leukemia cell types.
Mechanism of Action: Inhibition of Prenylation and Downstream Signaling
The primary mechanism of action of L-778,123 is the inhibition of protein prenylation, a critical lipid modification that anchors proteins to cellular membranes, enabling their participation in signal transduction. Key proteins targeted by this inhibition are members of the Ras superfamily.
Inhibition of Ras Prenylation
-
H-Ras and N-Ras: L-778,123 effectively inhibits the farnesylation of H-Ras and N-Ras in myeloid leukemia cell lines like HL-60. Complete inhibition of H-RAS prenylation was observed within 12 hours of treatment with 0.1-1 µM of the drug, and within 6 hours at a concentration of 5 µM.
-
K-Ras: Inhibition of K-Ras prenylation is less efficient, likely due to its ability to undergo alternative prenylation by GGTase-I.
Disruption of the Ras-MAPK Signaling Pathway
By preventing Ras localization to the plasma membrane, L-778,123 effectively blocks the activation of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. This is evidenced by a time- and concentration-dependent reduction in the levels of activated, diphosphorylated MEK-1/2 and MAPK-1/2 in leukemia cells treated with L-778,123.[2]
Cellular Effects of L-778,123 Hydrochloride
Cell Cycle Arrest
L-778,123 has been shown to induce cell cycle arrest in myeloid leukemia cell lines. Interestingly, the specific phase of arrest appears to be cell-line dependent, with reports of G1 arrest in HL-60 cells and G2/M arrest in NB-4 cells. This suggests that the downstream consequences of Ras signaling inhibition may vary depending on the specific genetic context of the leukemia subtype.
Induction of Apoptosis
Inhibition of the Ras-MAPK pathway by L-778,123 ultimately leads to the induction of apoptosis in leukemia cells. While the precise molecular details of apoptosis induction by L-778,123 are not fully elucidated in the available literature, it is the expected outcome of disrupting a key survival pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to study the in vitro anti-leukemia activity of L-778,123 hydrochloride.
Cell Proliferation Assay (MTS Assay)
This assay is used to determine the IC50 of L-778,123 on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
L-778,123 hydrochloride stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of L-778,123 hydrochloride in culture medium.
-
Add 100 µL of the L-778,123 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot for Ras Prenylation
This method is used to assess the inhibition of H-Ras, N-Ras, and K-Ras prenylation.
Materials:
-
Leukemia cells (e.g., HL-60)
-
L-778,123 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H-Ras, anti-N-Ras, anti-K-Ras, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with various concentrations of L-778,123 for different time points (e.g., 6, 12, 24, 48 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system. Unprenylated Ras isoforms will migrate slower than their prenylated counterparts.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Leukemia cells (e.g., HL-60, NB-4)
-
L-778,123 hydrochloride
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat leukemia cells with L-778,123 at the desired concentration for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells
-
L-778,123 hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with L-778,123 for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Conclusion
L-778,123 hydrochloride demonstrates significant in vitro anti-leukemia activity, primarily through the inhibition of farnesyltransferase and geranylgeranyltransferase-I, leading to the disruption of the Ras-MAPK signaling pathway, cell cycle arrest, and apoptosis. The provided data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of leukemia. The differential sensitivity observed among various leukemia subtypes warrants further investigation to identify patient populations that would most benefit from treatment with L-778,123.
References
L-778,123 Hydrochloride: A Technical Guide to its Inhibition of Lymphocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I), enzymes crucial for the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These GTPases are pivotal signaling molecules in lymphocyte activation pathways. This technical guide provides an in-depth analysis of the mechanism of action of L-778,123 in inhibiting lymphocyte activation, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades and experimental workflows.
Introduction
Lymphocyte activation is a cornerstone of the adaptive immune response, initiated by signals from the T-cell receptor (TCR), co-stimulatory molecules like CD28, and cytokine receptors such as the IL-2 receptor. These signals converge on intracellular signaling cascades heavily reliant on the proper function and localization of small GTPases, particularly Ras. The membrane association and subsequent activation of these proteins are dependent on a post-translational modification process known as prenylation, which involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid group. L-778,123 hydrochloride targets the enzymes responsible for this critical modification, thereby offering a powerful tool to modulate lymphocyte function.
Mechanism of Action: Inhibition of Protein Prenylation
L-778,123 hydrochloride exerts its inhibitory effects by targeting two key enzymes in the prenylation pathway:
-
Farnesyltransferase (FPTase): This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue within the C-terminal CAAX box of target proteins, including H-Ras.
-
Geranylgeranyltransferase type I (GGPTase-I): This enzyme attaches a 20-carbon geranylgeranyl pyrophosphate to proteins with a CAAL box, such as Rap1A.
By inhibiting these enzymes, L-778,123 prevents the lipidation of key signaling proteins, impairing their localization to the cell membrane and their subsequent participation in downstream signaling events essential for lymphocyte activation, proliferation, and survival.[1][2][3]
Quantitative Data on the Inhibitory Effects of L-778,123
The following tables summarize the key quantitative data demonstrating the potent inhibitory activity of L-778,123 hydrochloride.
Table 1: Enzymatic Inhibition
| Enzyme | IC50 Value | Reference |
| Farnesyltransferase (FPTase) | 2 nM | [4][5][6][7][8] |
| Geranylgeranyltransferase I (GGPTase-I) | 98 nM | [4][5][6][7][8] |
Table 2: Inhibition of Lymphocyte Activation and Proliferation
| Assay | Cell Type | Parameter Measured | IC50 Value | Reference |
| Lectin-induced T-cell Activation | Human PBMCs | CD71 Expression | 6.48 ± 1.31 µM | [1][7][9] |
| Lectin-induced T-cell Activation | Human PBMCs | CD25 Expression | 84.1 ± 50.0 µM | [1][7][9] |
| PBMC Proliferation | Human PBMCs | [3H]thymidine incorporation | 0.92 ± 0.23 µM | [1][9] |
| IL-2 induced Proliferation | CTLL-2 cells | [3H]thymidine incorporation | 0.81 ± 0.44 µM | [1][7] |
Table 3: Inhibition of Protein Prenylation in Cells
| Cell Line | Protein | Parameter Measured | EC50 Value | Reference |
| PSN-1 pancreatic tumor cells | HDJ2 (FPTase substrate) | Prenylation Inhibition | 92 nM | [7] |
| PSN-1 pancreatic tumor cells | RAP1A (GGPTase-I substrate) | Prenylation Inhibition | 6,760 nM | [7] |
Table 4: Cytotoxic Activity
| Cell Line | Parameter Measured | IC50 Value | Reference |
| A549 (human lung adenocarcinoma) | Cytotoxicity (MTT assay) | 100 µM | [10] |
| HT-29 (human colon adenocarcinoma) | Cytotoxicity (MTT assay) | 125 µM | [10] |
| HT-29 and A549 cell lines | Cytotoxicity (MTT assay) | >100 µM | [4][5] |
Signaling Pathways Affected by L-778,123
The inhibition of protein prenylation by L-778,123 disrupts critical signaling pathways downstream of the T-cell receptor (TCR) and the IL-2 receptor (IL-2R).
T-Cell Receptor (TCR) Signaling
Upon engagement with an antigen-presenting cell, the TCR initiates a signaling cascade that is heavily dependent on the Ras-MAPK pathway. L-778,123's inhibition of Ras farnesylation prevents its localization to the plasma membrane, thereby blocking downstream signaling.
Caption: Inhibition of TCR signaling by L-778,123.
IL-2 Receptor (IL-2R) Signaling
The binding of IL-2 to its receptor activates pathways that promote T-cell proliferation and survival, which are also dependent on prenylated proteins. L-778,123 potently blocks the proliferative effects of IL-2.[1]
Caption: Disruption of IL-2R signaling by L-778,123.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of L-778,123 on lymphocyte activation.
T-Cell Activation Assay by Flow Cytometry
This protocol is used to assess the expression of T-cell activation markers such as CD25 and CD71.[1][11]
Objective: To quantify the inhibition of T-cell activation by L-778,123.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
L-778,123 hydrochloride
-
Fluorochrome-conjugated antibodies against CD3, CD25, and CD71
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add L-778,123 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a mitogen such as PHA (1 µg/mL) or plate-bound anti-CD3 (1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL).[12]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD25, and CD71 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD3+ T-cells to determine the percentage of cells expressing CD25 and CD71.
Caption: Workflow for T-cell activation assay.
Lymphocyte Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus.[1][9]
Objective: To determine the effect of L-778,123 on lymphocyte proliferation.
Materials:
-
Human PBMCs or CTLL-2 cells
-
Complete RPMI 1640 medium
-
PHA or IL-2
-
L-778,123 hydrochloride
-
[3H]thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare and plate cells as described in the T-cell activation assay protocol.
-
Add L-778,123 at various concentrations.
-
Stimulate PBMCs with PHA or CTLL-2 cells with IL-2.
-
Incubate for a total of 72 hours (for PBMCs) or 24 hours (for CTLL-2 cells).[9]
-
During the last 6-18 hours of incubation, pulse the cells with 1 µCi of [3H]thymidine per well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporation of [3H]thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Caption: Lymphocyte proliferation assay workflow.
Conclusion
L-778,123 hydrochloride is a powerful inhibitor of lymphocyte activation, acting through the dual blockade of farnesyltransferase and geranylgeranyltransferase I. This mechanism effectively disrupts the signaling pathways essential for T-cell activation, proliferation, and function. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the immunomodulatory properties of this compound. The potent and specific action of L-778,123 makes it a valuable tool for studying lymphocyte biology and a potential candidate for therapeutic intervention in immune-mediated diseases.
References
- 1. Inhibition of lymphocyte activation and function by the prenylation inhibitor L-778,123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
The Discovery and Development of L-778,123: A Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-778,123 is a potent, peptidomimetic, imidazole-containing small molecule that emerged from preclinical development as a dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). Its design was a strategic response to the observed resistance of tumors with K-Ras mutations to inhibitors targeting FPTase alone. While demonstrating promising preclinical activity and achieving proof-of-concept for dual prenylation inhibition in humans, its clinical development was ultimately halted due to toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of L-778,123, including detailed experimental methodologies and a summary of key quantitative data.
Introduction: The Rationale for Dual Prenyltransferase Inhibition
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling proteins that, when mutated, are implicated in approximately 30% of all human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most crucial of which is prenylation—the attachment of a 15-carbon farnesyl group to a cysteine residue in a C-terminal "CAAX" motif. This modification is catalyzed by the enzyme farnesyltransferase (FPTase) and is essential for anchoring Ras to the plasma membrane, a prerequisite for its role in signal transduction.
The discovery that farnesylation is critical for oncogenic Ras function led to the development of farnesyltransferase inhibitors (FTIs) as potential anticancer agents. However, a significant challenge emerged: while H-Ras is solely a substrate for FPTase, K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGPTase-I) when FPTase is inhibited. This alternative prenylation pathway allows K-Ras and N-Ras to remain functional, rendering tumors with mutations in these Ras isoforms resistant to FTIs.
L-778,123 was developed by Merck Research Laboratories to overcome this resistance mechanism. As a dual inhibitor of both FPTase and GGPTase-I, it was designed to completely block the prenylation of all Ras isoforms, including K-Ras, thereby offering a more comprehensive approach to inhibiting oncogenic Ras signaling.[1][2]
Mechanism of Action and In Vitro Activity
L-778,123 acts as a competitive inhibitor of both FPTase and GGPTase-I, preventing the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to their protein substrates.
dot
Figure 1: Mechanism of Action of L-778,123.
Quantitative In Vitro Data
The inhibitory potency of L-778,123 against FPTase and GGPTase-I was determined through in vitro enzymatic assays. The compound demonstrated high potency against FPTase and significant, albeit lower, potency against GGPTase-I.
| Target Enzyme | IC50 Value | Reference(s) |
| Farnesyl:protein Transferase (FPTase) | 2 nM | [3] |
| Geranylgeranyl:protein Transferase I (GGPTase-I) | 98 nM | [3] |
Table 1: In Vitro Enzymatic Inhibition by L-778,123.
Cellular Activity
In cellular assays, L-778,123 demonstrated the ability to inhibit the proliferation of various human cancer cell lines. Notably, its cytotoxic activity was modest when used as a single agent in some solid tumor cell lines but showed more significant effects in myeloid leukemia cells.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| A549 | Adenocarcinomic Human Alveolar Basal Epithelial | >100 | [4] |
| HT-29 | Human Colonic Adenocarcinoma | >125 | [4] |
| Myeloid Leukemia Cell Lines (various) | Myeloid Leukemia | 0.2 - 1.8 | [3] |
| Primary Myeloid Leukemia Samples | Myeloid Leukemia | 0.1 - 161.8 | [3] |
Table 2: In Vitro Cellular Activity of L-778,123.
Preclinical In Vivo Studies
Preclinical evaluation in animal models was crucial for establishing the in vivo pharmacodynamic effects and safety profile of L-778,123.
Animal Models
Studies were conducted in both mice and dogs to assess the in vivo inhibition of protein prenylation.
-
Mice: 8-12-week-old female nu/nu mice were used. L-778,123, solubilized in 50% DMSO, was administered via implanted Alzet osmotic pumps for continuous infusion.[2]
-
Dogs: Two dose levels, 35 mg/kg/day and 50 mg/kg/day, were administered for 7 days by continuous infusion.[2]
Pharmacodynamic Endpoints
The primary pharmacodynamic endpoint was the inhibition of protein prenylation, which was assessed by monitoring the processing of specific FPTase and GGPTase-I substrates. The unprocessed, unprenylated forms of these proteins exhibit a characteristic electrophoretic mobility shift on SDS-PAGE gels.
-
HDJ2: A substrate exclusively for FPTase.
-
Rap1A: A substrate exclusively for GGPTase-I.
In dogs receiving continuous infusions of L-778,123, a dose-dependent inhibition of both HDJ2 and Rap1A prenylation was observed in peripheral blood mononuclear cells (PBMCs). However, inhibition of Ki-Ras prenylation was not detected in these in vivo studies.[1][2]
| Animal Model | Dose | Duration | Effect on HDJ2 Prenylation (FPTase substrate) | Effect on Rap1A Prenylation (GGPTase-I substrate) | Reference(s) |
| Dog | 35-50 mg/kg/day | 7-day continuous infusion | Inhibition observed in PBMCs | Inhibition observed in PBMCs | [2][3] |
Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of L-778,123.
Clinical Development: Phase I Studies
L-778,123 advanced to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid malignancies.[5]
Study Design
The primary Phase I study design involved the administration of L-778,123 as a continuous intravenous infusion for 7 days, repeated every 3 weeks. Dose escalation started at 35 mg/m²/day and proceeded to 1120 mg/m²/day.[5]
dot
Figure 2: Phase I Clinical Trial Workflow for L-778,123.
Clinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses revealed that L-778,123 exhibited linear pharmacokinetics. At the 560 mg/m²/day dose, the mean steady-state plasma concentration was 8.09 ± 3.11 µM, which exceeded the IC50 values required for in vitro cytotoxicity. The systemic clearance averaged 106.4 ± 45.6 ml/min/m², and the terminal half-life of elimination was 2.8 ± 1.0 hours.[5]
Pharmacodynamic assessments in patient PBMCs confirmed the dual inhibitory activity of L-778,123 in humans. A dose-dependent inhibition of HDJ2 farnesylation was observed, which appeared to plateau at doses above 560 mg/m²/day. Importantly, inhibition of Rap1A geranylgeranylation was also demonstrated, representing the first clinical evidence of GGPTase-I inhibition in humans.[1][5] Despite this, similar to the preclinical dog studies, no inhibition of Ki-Ras prenylation was detected in patient samples.[1]
| Dose Level (mg/m²/day) | Mean Steady-State Plasma Concentration (µM) | Mean % Unprenylated HDJ2 (Day 8) | Reference(s) |
| 560 | 8.09 ± 3.11 | 30.86 ± 4.96 | [5] |
Table 4: Clinical Pharmacokinetic and Pharmacodynamic Data for L-778,123.
Safety and Tolerability
The maximum tolerated dose (MTD) was determined to be 560 mg/m²/day. At the 1120 mg/m²/day dose level, an unacceptably high incidence of dose-limiting toxicities (DLTs) was observed, including Grade 4 thrombocytopenia, significant prolongation of the QTc interval, and profound fatigue. At the MTD of 560 mg/m²/day, myelosuppression was mild to moderate, and QTc prolongation was negligible.[5] However, the concern over QTc prolongation at higher doses ultimately led to the discontinuation of further clinical development of L-778,123.[6]
Experimental Protocols
In Vitro Farnesyltransferase Enzymatic Assay (Fluorimetric Method)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.
-
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decrease in the fluorescence signal.[7]
-
Reagents: Recombinant human farnesyltransferase (FTase), FPP, Dansyl-GCVLS peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT), L-778,123, and DMSO.[7]
-
Procedure:
-
Prepare serial dilutions of L-778,123 in assay buffer.
-
In a microplate, add the assay buffer, L-778,123 solution (or vehicle control), and the dansylated peptide substrate.
-
Initiate the reaction by adding FPP and a pre-determined concentration of FTase.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (excitation ~340 nm, emission ~550 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Western Blot for Protein Prenylation Inhibition
This method is used to detect the accumulation of unprenylated proteins in cells treated with prenyltransferase inhibitors.
-
Principle: Unprenylated proteins, such as HDJ2 and Rap1A, migrate more slowly in SDS-PAGE gels than their prenylated counterparts, resulting in a detectable band shift.
-
Procedure:
-
Culture cells and treat with various concentrations of L-778,123 for a specified duration (e.g., 24-48 hours).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of unprenylated to prenylated protein.[8]
-
dot
Figure 3: Western Blot Workflow for Prenylation Analysis.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of L-778,123 and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]
-
Synthesis Overview
The synthesis of L-778,123 involves a multi-step process. A key feature of its structure is the imidazole (B134444) ring, which is common in potent farnesyltransferase inhibitors. The synthesis generally involves the preparation of a dethionated imidazole intermediate, followed by chlorination and subsequent reaction with a piperazinone derivative to yield the final L-778,123 free base.[4]
Conclusion
The development of L-778,123 represents a significant and logical step in the pursuit of effective anti-cancer therapies targeting the Ras signaling pathway. As a dual inhibitor of FPTase and GGPTase-I, it successfully addressed the known resistance mechanism of alternative prenylation of K-Ras and N-Ras. Preclinical and clinical studies confirmed its dual-target engagement in vivo and provided the first evidence of GGPTase-I inhibition in humans. However, the failure to inhibit Ki-Ras prenylation in vivo and the emergence of dose-limiting toxicities, particularly QTc prolongation, ultimately led to the cessation of its clinical development. The story of L-778,123 provides valuable lessons for future drug development efforts targeting protein prenylation, highlighting the importance of achieving a therapeutic window where target engagement in tumors is maximized while systemic toxicity is minimized.
References
- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ECV: pharmind - Beitrag Improved Anticancer Effect of L-778,123, a Farnesyl-transferase Inhibitor [ecv.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
L-778,123 Hydrochloride: A Potent Inhibitor of Myeloid Leukemia Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGPTase-I), enzymes crucial for the post-translational modification of Ras proteins and other small GTPases. Dysregulation of the Ras signaling pathway is a hallmark of many myeloid leukemias, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the impact of L-778,123 hydrochloride on myeloid leukemia cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit this compound in the context of myeloid leukemia.
Introduction
Myeloid leukemias, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), are hematological malignancies characterized by the uncontrolled proliferation of myeloid progenitor cells. A significant subset of these leukemias exhibits aberrant activation of the Ras signaling pathway, which plays a central role in regulating cell growth, differentiation, and survival. Ras proteins require post-translational prenylation, the attachment of a farnesyl or geranylgeranyl lipid group, for their localization to the plasma membrane and subsequent activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) cascade.[1][2]
L-778,123 hydrochloride has emerged as a significant research compound due to its ability to inhibit both FTase and GGPTase-I.[3] This dual inhibitory action is particularly relevant as some Ras isoforms, like K-Ras, can undergo alternative prenylation by GGPTase-I when FTase is inhibited.[4] By blocking both pathways, L-778,123 offers a more comprehensive approach to disrupting Ras function. This guide will delve into the preclinical data demonstrating the anti-leukemic activity of L-778,123, focusing on its effects on cell proliferation, cell cycle progression, and the underlying molecular mechanisms.
Mechanism of Action: Inhibition of Ras Prenylation and Downstream Signaling
L-778,123 exerts its anti-proliferative effects by inhibiting the farnesylation and geranylgeranylation of key signaling proteins, most notably members of the Ras superfamily. This inhibition prevents their proper subcellular localization and function, leading to the downregulation of critical pro-survival signaling pathways.
The primary mechanism involves the following steps:
-
Enzyme Inhibition: L-778,123 acts as a competitive inhibitor of FTase and GGPTase-I, preventing the transfer of farnesyl pyrophosphate or geranylgeranyl pyrophosphate to the C-terminal CAAX motif of substrate proteins.
-
Inhibition of Ras Prenylation: By blocking these enzymes, L-778,123 prevents the prenylation of H-Ras, N-Ras, and K-Ras.[2] Studies have shown a time- and concentration-dependent inhibition of Ras isoform prenylation in myeloid leukemia cells.[2]
-
Disruption of Downstream Signaling: The lack of prenylation prevents Ras from anchoring to the inner surface of the plasma membrane, a prerequisite for its activation. This leads to a reduction in the activation of downstream signaling cascades, including the Raf/MEK/ERK (MAPK) pathway.[2] Experimental evidence demonstrates a decrease in the phosphorylation of MEK-1/2 and MAPK-1/2 upon treatment with L-778,123.[2]
The following diagram illustrates the signaling pathway targeted by L-778,123 hydrochloride.
References
- 1. RAS activation induces synthetic lethality of MEK inhibition with mitochondrial oxidative metabolism in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to inhibiting oncogenic K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of L-778123 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778123 hydrochloride is a potent, dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I).[1][2][3] Developed as a potential anti-cancer agent, its mechanism of action targets the post-translational modification of key signaling proteins, most notably Ras.[4][5] This guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its biological effects by inhibiting the prenylation of proteins. Prenylation, the attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is crucial for the membrane localization and function of many proteins involved in signal transduction.[4] Ras proteins, which are frequently mutated in human cancers, are primary targets of FPTase. However, some Ras isoforms, such as K-Ras, can undergo alternative prenylation by GGPTase-I when FPTase is inhibited.[4] By inhibiting both FPTase and GGPTase-I, L-778123 was designed to overcome this resistance mechanism.[4]
In Vitro Pharmacology
Enzyme Inhibition
This compound demonstrates potent inhibition of both FPTase and GGPTase-I in enzymatic assays.
| Enzyme | IC50 (nM) |
| Farnesyl:protein Transferase (FPTase) | 2[2][3] |
| Geranylgeranyl:protein Transferase I (GGPTase-I) | 98[2][3] |
| Table 1: In Vitro Enzyme Inhibition of this compound |
Cell Proliferation
The anti-proliferative activity of this compound has been evaluated in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Adenocarcinomic human alveolar basal epithelial | 100[6] |
| HT-29 | Human colonic adenocarcinoma | 125[6] |
| Myeloid Leukemia Cell Lines | Myeloid Leukemia | 0.2 - 1.8[2][3] |
| Table 2: In Vitro Anti-proliferative Activity of this compound |
In Vivo Pharmacology
Preclinical in vivo studies have been conducted in mice and dogs to evaluate the pharmacodynamic effects of L-778123.
| Species | Dose | Route of Administration | Duration | Key Findings |
| Mouse | Not specified | Not specified | Not specified | Inhibition of HDJ2 prenylation in PBMCs correlates with blood concentration.[4] |
| Dog | 50 mg/kg/day | Continuous Infusion | 7 days | Inhibition of both HDJ2 and Rap1A prenylation in PBMCs. No inhibition of Ki-Ras prenylation was detected.[2][3] |
| Table 3: Summary of In Vivo Preclinical Studies of L-778123 |
Pharmacokinetics
Pharmacokinetic parameters of L-778123 have been characterized in humans from a Phase I clinical trial. While preclinical pharmacokinetic data in rats and dogs are mentioned in the literature, a comprehensive dataset is not publicly available.[7][8]
| Parameter | Value (at 560 mg/m²/day) |
| Mean Steady-State Plasma Concentration (Css) | 8.09 ± 3.11 µM[8] |
| Systemic Clearance (CL) | 106.4 ± 45.6 mL/min/m²[8] |
| Terminal Half-life (t½) | 2.8 ± 1.0 h[8] |
| Table 4: Human Pharmacokinetic Parameters of L-778123 |
Safety and Toxicology
Preclinical toxicology data for this compound is not extensively detailed in the public domain. The primary source of safety information comes from a Phase I clinical trial in patients with advanced solid malignancies.[8] Dose-limiting toxicities observed at the 1120 mg/m²/day dose level included Grade 4 thrombocytopenia, significant prolongation of the QT(c) interval, and profound fatigue.[8] At the lower dose of 560 mg/m²/day, myelosuppression was mild to moderate and QT(c) prolongation was negligible.[8]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A common method for determining the in vitro inhibition of FPTase and GGPTase-I involves a radiometric assay using a tritiated prenyl donor.
-
Reaction Mixture Preparation: A reaction mixture containing the purified enzyme (FPTase or GGPTase-I), a suitable buffer (e.g., HEPES), and dithiothreitol is prepared.
-
Inhibitor Addition: this compound at various concentrations or a vehicle control is added to the reaction mixture.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the tritiated prenyl donor ([³H]-FPP or [³H]-GGPP) and the protein substrate (e.g., Ras).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Separation: The radiolabeled protein product is separated from the unreacted radiolabeled prenyl pyrophosphate by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity incorporated into the protein is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of L-778123 is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach for 24 hours.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).[6]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.
Western Blot for Prenylation Status of HDJ2 and Rap1A
This pharmacodynamic assay assesses the in vivo target engagement of L-778123 by detecting the accumulation of unprenylated HDJ2 (an FPTase substrate) and Rap1A (a GGPTase-I substrate).
-
Sample Collection and Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from treated animals or patients. The cells are then lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The unprenylated forms of HDJ2 and Rap1A migrate more slowly than their prenylated counterparts, resulting in a characteristic band shift.
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HDJ2 and Rap1A. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative abundance of the unprenylated and prenylated forms of HDJ2 and Rap1A is quantified by densitometry.
Conclusion
This compound is a dual inhibitor of FPTase and GGPTase-I with potent in vitro activity. It demonstrates anti-proliferative effects in various cancer cell lines and achieves target engagement in vivo, as evidenced by the inhibition of HDJ2 and Rap1A prenylation. While the preclinical pharmacokinetic and toxicology data are not extensively published, the available information from a Phase I clinical trial provides insights into its human pharmacokinetics and safety profile. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical pharmacological profile of this compound.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of potential bisubstrate inhibitors of protein farnesyltransferase. Design and synthesis of functionalized imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and biological evaluation of a series of potent dual inhibitors of farnesyl and geranyl-Geranyl protein transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for L-778,123 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778,123 hydrochloride is a potent, cell-permeable, dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase I (GGPTase-I).[1][2] These enzymes are critical for the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases.[3] Prenylation, the attachment of farnesyl or geranylgeranyl isoprenoid groups, is essential for the proper membrane localization and function of these signaling proteins.[1] By inhibiting FPTase and GGPTase-I, L-778,123 disrupts the signaling pathways that are often hyperactivated in cancer, such as the Ras-MEK-ERK pathway, leading to the inhibition of cell proliferation and survival.[1][4] These application notes provide detailed protocols for investigating the effects of L-778,123 hydrochloride in a cell culture setting.
Mechanism of Action
L-778,123 hydrochloride competitively inhibits FPTase and GGPTase-I, preventing the transfer of farnesyl pyrophosphate and geranylgeranyl pyrophosphate to the C-terminal cysteine residue of target proteins. This inhibition blocks the lipidation of key signaling molecules like Ras, leading to their mislocalization and inactivation. The subsequent suppression of downstream signaling cascades, such as the RAF-MEK-ERK pathway, results in reduced cell proliferation and can induce apoptosis in susceptible cell lines.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: L-778,123 Hydrochloride in Combination Therapy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing L-778,123 hydrochloride in combination with doxorubicin (B1662922) for cancer research. The protocols outlined below are intended to serve as a guide for investigating the synergistic anti-tumor effects of this drug combination in both in vitro and in vivo models.
Introduction
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical efficacy can be limited by both intrinsic and acquired drug resistance, as well as significant cardiotoxicity.
L-778,123 hydrochloride is a potent inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[4] Ras proteins are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting farnesyltransferase, L-778,123 prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling cascades such as the Raf-MEK-ERK pathway.[5][6]
The combination of L-778,123 hydrochloride and doxorubicin has demonstrated synergistic cytotoxic effects in preclinical studies.[4] This synergy is thought to arise from the complementary mechanisms of action of the two drugs, with L-778,123 sensitizing cancer cells to the cytotoxic effects of doxorubicin.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of L-778,123 hydrochloride and doxorubicin, both individually and in combination, against A549 (human lung adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) cell lines.[4]
| Cell Line | Treatment | IC50 (µM) |
| A549 | L-778,123 hydrochloride | 100.72 ± 2.16 |
| Doxorubicin | 3.13 ± 0.11 | |
| L-778,123 hydrochloride + Doxorubicin | 1.72 ± 0.13 (Doxorubicin IC50) | |
| HT-29 | L-778,123 hydrochloride | 125.78 ± 2.45 |
| Doxorubicin | 2.75 ± 0.15 | |
| L-778,123 hydrochloride + Doxorubicin | 1.52 ± 0.09 (Doxorubicin IC50) |
Signaling Pathways
The synergistic effect of L-778,123 and doxorubicin can be attributed to their impact on distinct but interconnected signaling pathways.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from the methodology used to generate the data in the table above.[4]
Materials:
-
A549 or HT-29 cells
-
DMEM or McCoy's 5A medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin
-
L-778,123 hydrochloride (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 8,000-10,000 cells/well for A549 and 15,000-20,000 cells/well for HT-29.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of L-778,123 hydrochloride, doxorubicin, or a combination of both. Include a vehicle control (DMSO and/or sterile water).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
6-well plates
-
L-778,123 hydrochloride and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with L-778,123 hydrochloride, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell line of interest
-
6-well plates
-
L-778,123 hydrochloride and Doxorubicin
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
In Vivo Tumor Xenograft Model
This is a general protocol and should be optimized for the specific tumor model and research question.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., A549 or HT-29)
-
Matrigel (optional)
-
L-778,123 hydrochloride (formulated for in vivo use)
-
Doxorubicin (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, L-778,123 alone, Doxorubicin alone, Combination).
-
Administer drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Monitor tumor volume and body weight of the mice throughout the study.[7][8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Logical Relationship of Combination Therapy
The rationale for combining L-778,123 and doxorubicin is based on targeting multiple critical pathways in cancer cells, leading to enhanced therapeutic efficacy.
Conclusion
The combination of L-778,123 hydrochloride and doxorubicin represents a promising strategy for enhancing anti-cancer efficacy. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic potential of this combination therapy in various cancer models. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible data.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Application Notes and Protocols: L-778,123 Hydrochloride for In Vitro Studies in A549 and HT-29 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGPTase-I), with IC50 values of 2 nM and 98 nM, respectively[1][2][3][4][5]. Farnesylation is a critical post-translational modification for the proper function and membrane localization of various cellular proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers[4][6][7][8][9]. By inhibiting protein prenylation, L-778,123 disrupts downstream signaling pathways involved in cell proliferation and survival[4][10]. These application notes provide detailed protocols for the use of L-778,123 hydrochloride in in vitro studies involving the A549 human lung carcinoma and HT-29 human colon adenocarcinoma cell lines.
Data Presentation
In Vitro Cytotoxicity of L-778,123 Hydrochloride
L-778,123 hydrochloride on its own demonstrates weak cytotoxic effects on both A549 and HT-29 cell lines. However, it has been shown to enhance the cytotoxic effects of other chemotherapeutic agents, such as doxorubicin, suggesting its potential use in combination therapies[1][2][6][7][8][9][11][12][13].
| Cell Line | IC50 (72h treatment) | Reference |
| A549 | 100 µM | [6][7][8][9] |
| HT-29 | 125 µM | [6][7][8][9] |
| A549 & HT-29 | >100 µM | [1][2][11][12][13] |
Signaling Pathway
L-778,123 acts by inhibiting the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGPTase-I). These enzymes are responsible for attaching farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to cysteine residues within the C-terminal CAAX motif of substrate proteins, most notably Ras. This prenylation is essential for the membrane localization and subsequent activation of Ras. By inhibiting this process, L-778,123 prevents the activation of downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of L-778,123 hydrochloride on A549 and HT-29 cells.
Materials:
-
A549 and HT-29 cell lines
-
L-778,123 hydrochloride
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture A549 and HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of L-778,123 hydrochloride in an appropriate solvent (e.g., DMSO). Note that for L-778,123, solubility in DMSO can be enhanced by adjusting the pH to 2 with 1 M HCl[11][12].
-
Prepare serial dilutions of L-778,123 hydrochloride in culture medium to achieve the desired final concentrations (e.g., 1-200 µM)[6].
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L-778,123 hydrochloride. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plates for 72 hours[6].
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Protocol for Assessing L-778123 Hydrochloride Cytotoxicity with MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of L-778123 hydrochloride, a dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase-I (GGPTase-I), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to quantify metabolically active cells and is a valuable tool in determining the cytotoxic potential of therapeutic compounds.[1][2][3]
Introduction
This compound exerts its effects by inhibiting the post-translational prenylation of key signaling proteins, most notably those in the Ras superfamily.[3][4][5] Prenylation, the attachment of farnesyl or geranylgeranyl isoprenoid groups, is crucial for the proper membrane localization and function of these proteins, which are pivotal in signal transduction pathways regulating cell proliferation, differentiation, and survival.[5] By inhibiting FPTase and GGPTase-I, L-778123 disrupts these signaling cascades, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[4] The MTT assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity.[1][2][6]
Data Presentation
The quantitative results of the MTT assay can be summarized in the following tables to facilitate easy comparison and determination of the half-maximal inhibitory concentration (IC50).
Table 1: Raw Absorbance Data (570 nm)
| Concentration of L-778123 (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Table 2: Percentage Cell Viability and IC50 Determination
| Concentration of L-778123 (µM) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC50 (µM) |
% Cell Viability is calculated as: (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) x 100
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay on adherent cancer cell lines such as A549 (human lung carcinoma) and HT-29 (human colon adenocarcinoma), where its effects have been previously evaluated.[3]
Materials and Reagents:
-
This compound
-
Selected cancer cell line (e.g., A549 or HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 8,000-10,000 cells/well for A549 or 15,000-20,000 cells/well for HT-29 in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Prepare a vehicle control containing the same concentration of the solvent used to dissolve the drug.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
-
MTT Assay:
-
Following the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[3]
-
After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for MTT Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for L-778,123 Hydrochloride Administration in In Vivo Dog Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778,123 hydrochloride is a potent dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I).[1][2] These enzymes are critical for the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways regulating growth, differentiation, and survival. The inhibition of protein prenylation is a key therapeutic strategy in oncology. This document provides detailed application notes and protocols for the in vivo administration of L-778,123 hydrochloride in dog studies, based on available preclinical research.
Mechanism of Action
L-778,123 exerts its biological effects by inhibiting two key enzymes in the protein prenylation pathway:
-
Farnesyl:protein transferase (FPTase): This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue within the C-terminal CAAX motif of target proteins, such as H-Ras.
-
Geranylgeranyl:protein transferase type-I (GGPTase-I): This enzyme facilitates the attachment of a 20-carbon geranylgeranyl pyrophosphate to proteins, including K-Ras and Rap1A.[3][4]
By blocking these enzymes, L-778,123 prevents the lipidation and subsequent membrane localization of key signaling proteins, thereby disrupting their function.
Signaling Pathway
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Duration | Primary Endpoint | Reference |
| Dose | 50 mg/kg/day | Dog | Infusion | 7 days | Inhibition of HDJ2 and Rap1A prenylation in PBMCs | [1][2] |
| FPTase IC50 | 2 nM | In vitro | N/A | N/A | Enzyme inhibition | [1][2] |
| GGPTase-I IC50 | 98 nM | In vitro | N/A | N/A | Enzyme inhibition | [1][2] |
Experimental Protocols
L-778,123 Hydrochloride Formulation for Intravenous Infusion
-
Objective: To prepare a sterile formulation of L-778,123 hydrochloride suitable for continuous intravenous infusion in dogs.
-
Materials:
-
L-778,123 hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile filter
-
-
Protocol:
-
Prepare a stock solution of L-778,123 hydrochloride in DMSO.
-
For the working solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix again until the solution is clear.
-
Finally, add sterile saline to achieve the final desired concentration.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile container.
Note: The exact ratios of co-solvents should be optimized to ensure solubility and stability. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Continuous Intravenous Infusion in Dogs
-
Objective: To administer L-778,123 hydrochloride to dogs via continuous intravenous infusion for a specified duration.
-
Materials:
-
Beagle dogs
-
Catheters (for jugular vein cannulation)
-
Infusion pump
-
Swivel system to allow for free movement
-
Prepared L-778,123 hydrochloride formulation
-
-
Protocol:
-
Surgically implant a catheter into the jugular vein of the dogs under anesthesia. Allow for a sufficient recovery period post-surgery.
-
House the dogs in individual cages equipped with a swivel system to prevent twisting of the infusion line.
-
Connect the catheter to an infusion pump containing the L-778,123 hydrochloride formulation.
-
Set the infusion pump to deliver a constant rate to achieve the target dose of 50 mg/kg/day. The infusion rate should be calculated based on the drug concentration and the animal's body weight.
-
Monitor the dogs daily for any signs of toxicity or adverse effects.
-
Continue the infusion for 7 consecutive days.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation from Canine Blood
-
Objective: To isolate PBMCs from whole blood for subsequent biochemical analysis.
-
Materials:
-
Canine whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque or Histopaque-1077
-
Centrifuge
-
Sterile centrifuge tubes
-
-
Protocol:
-
Dilute the whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube, maintaining a distinct interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer for downstream applications.
-
Western Blot Analysis of HDJ2 and Rap1A Prenylation
-
Objective: To determine the extent of HDJ2 and Rap1A prenylation inhibition in PBMCs.
-
Principle: Unprenylated proteins migrate slower on SDS-PAGE gels compared to their prenylated counterparts. This mobility shift can be detected by Western blotting.
-
Protocol:
-
Lyse the isolated PBMCs in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-resolution polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDJ2 and Rap1A overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities for both the prenylated and unprenylated forms of HDJ2 and Rap1A.
-
Conclusion
The protocols outlined in this document provide a framework for conducting in vivo studies in dogs to evaluate the pharmacological effects of L-778,123 hydrochloride. The continuous intravenous infusion of this dual prenylation inhibitor has been shown to effectively engage its targets, FPTase and GGPTase-I, as evidenced by the inhibition of HDJ2 and Rap1A prenylation in PBMCs. These methods are crucial for the preclinical assessment of L-778,123 and similar compounds in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-778,123 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of L-778,123 hydrochloride for experimental use. This document is intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.
Physicochemical and Biological Properties
L-778,123 hydrochloride is a potent dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase I (GGPTase-I) with IC50 values of 2 nM and 98 nM, respectively.[1][2][3][4] It has been investigated for its potential anti-cancer activities.[4][5] The compound's molecular weight is 442.34 g/mol .[1][2]
Storage and Stability
Proper storage of L-778,123 hydrochloride is crucial to maintain its integrity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year[1] or 6 months[2][3] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In Solvent | -20°C | 1 month | [2][3][4] |
Solubility Data
The solubility of L-778,123 hydrochloride varies depending on the solvent. It is important to use fresh, high-purity solvents, as moisture can affect solubility, particularly in DMSO.[4]
| Solvent | Concentration | Remarks |
| DMSO | ≥ 25 mg/mL (56.52 mM)[2][3] | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[3] Sonication is recommended.[1] |
| DMSO | 200 mg/mL (452.14 mM) | Sonication is recommended.[1] |
| DMSO | 4 mg/mL (9.04 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4] |
| Water | 25 mg/mL (56.52 mM) | Requires sonication.[2] |
| Water | 88 mg/mL | [4] |
| PBS | 100 mg/mL (226.07 mM) | Sonication is recommended.[1] |
| PBS | 100 mg/mL (226.07 mM) | Suspended solution; requires sonication and pH adjustment to 5 with 1M HCl.[2] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of L-778,123 hydrochloride in DMSO, a common solvent for in vitro assays.
Materials:
-
L-778,123 hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of L-778,123 hydrochloride (MW = 442.34 g/mol ) is 4.42 mg.
-
Weigh the compound: Carefully weigh the calculated amount of L-778,123 hydrochloride powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1][4]
In Vivo Formulation Preparation
For in vivo experiments, L-778,123 hydrochloride can be formulated in various vehicles depending on the route of administration. The following are examples of common formulations.
1. Saline-based Formulation
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of L-778,123 hydrochloride in DMSO.
-
In a sterile tube, add the components in the following order: DMSO stock solution, PEG300, Tween-80, and finally saline.
-
Vortex the mixture thoroughly between the addition of each component to ensure a clear and homogenous solution. The final solubility is ≥ 2.25 mg/mL (5.09 mM).[2]
2. SBE-β-CD Formulation
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in saline)
Procedure:
-
Prepare a stock solution of L-778,123 hydrochloride in DMSO.
-
Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Add the DMSO stock solution to the SBE-β-CD solution.
-
Vortex until a clear solution is obtained. The final solubility is ≥ 2.25 mg/mL (5.09 mM).[2]
3. Corn Oil Formulation
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a stock solution of L-778,123 hydrochloride in DMSO.
-
Add the DMSO stock solution to the corn oil.
-
Vortex thoroughly to create a uniform suspension. The final solubility is ≥ 2.25 mg/mL (5.09 mM).[2]
Mechanism of Action and Signaling Pathway
L-778,123 hydrochloride exerts its biological effects by inhibiting the post-translational modification of key signaling proteins. Farnesyltransferase (FPTase) and Geranylgeranyltransferase I (GGPTase-I) are enzymes that catalyze the attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminus of specific proteins, a process known as prenylation. This modification is crucial for the proper membrane localization and function of these proteins.
Key targets of prenylation include small GTPases of the Ras superfamily, such as Ras, Rho, and Rap. These proteins are critical regulators of various cellular processes, including proliferation, differentiation, and survival. By inhibiting FPTase and GGPTase-I, L-778,123 prevents the prenylation of these proteins, thereby disrupting their downstream signaling pathways. For instance, inhibition of Ras prenylation can block the activation of the MAPK/ERK and PI3K/Akt signaling cascades, which are often dysregulated in cancer. L-778,123 has been shown to inhibit the prenylation of proteins such as H-RAS, HDJ2, and Rap1A.[3][6][7]
References
- 1. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of L-778123 Hydrochloride in Myelodysplastic Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML). The pathogenesis of MDS is complex and involves genetic and epigenetic alterations that lead to dysregulated cell proliferation, differentiation, and survival. One of the key signaling pathways implicated in MDS is the Ras pathway, which is frequently activated and plays a central role in cell growth and proliferation.
L-778123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I). These enzymes are responsible for the post-translational prenylation of a variety of proteins, including the Ras family of small GTPases. Prenylation is essential for the proper membrane localization and function of these proteins. By inhibiting FPTase and GGPTase-I, L-778123 disrupts Ras signaling and other prenylation-dependent cellular processes, making it a promising agent for investigation in MDS. Preclinical studies have shown that myeloid and erythroid progenitors from MDS patients are significantly more sensitive to L-778123 than normal hematopoietic progenitors, providing a strong rationale for its use in MDS research.[1][2]
These application notes provide a comprehensive overview of the use of this compound in MDS research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
L-778123 exerts its effects by inhibiting the farnesylation and geranylgeranylation of key cellular proteins. This dual inhibition is critical as some proteins, like K-Ras, can be alternatively prenylated by GGPTase-I when FPTase is inhibited.
The primary target of farnesyltransferase inhibitors (FTIs) like L-778123 is the Ras signaling pathway. Ras proteins, when activated, trigger a downstream cascade involving Raf, MEK, and ERK, which promotes cell proliferation and survival. Farnesylation is a critical step for Ras to anchor to the cell membrane and become active. By preventing this, L-778123 can inhibit this pro-proliferative signaling.
Beyond Ras, other proteins involved in cell cycle progression and survival are also farnesylated, and their inhibition likely contributes to the anti-MDS effects of L-778123. The inhibition of GGPTase-I further broadens the spectrum of affected proteins to include Rap1A, another small GTPase involved in cell adhesion and proliferation.
Key Applications in MDS Research
-
Selective targeting of MDS progenitor cells: Investigating the differential sensitivity of MDS versus normal hematopoietic progenitors to L-778123.
-
Induction of apoptosis and cell cycle arrest: Characterizing the effects of L-778123 on the survival and proliferation of MDS cell lines and primary patient samples.
-
Inhibition of Ras and other signaling pathways: Elucidating the molecular mechanisms by which L-778123 exerts its anti-leukemic effects.
-
Synergistic studies: Evaluating the potential of L-778123 to enhance the efficacy of other anti-MDS agents.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Adenocarcinomic human alveolar basal epithelial cells | 100 | [3] |
| HT-29 | Human colonic adenocarcinoma | 125 | [3] |
Note: While specific IC50 values for MDS cell lines were not available in the searched literature, the significant sensitivity of MDS progenitors suggests that IC50 values in relevant MDS cell lines would be a critical endpoint to determine in initial studies.
Progenitor Cell Sensitivity
| Progenitor Type | Sensitivity to L-778123 | Reference |
| MDS Myeloid Progenitors | Significantly more sensitive than normal | [1][2] |
| MDS Erythroid Progenitors | Significantly more sensitive than normal | [1][2] |
| AML Myeloid Progenitors | Somewhat more sensitive than normal | [1][2] |
| CML Progenitors | No significant difference from normal | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of L-778123 on MDS suspension cell lines.
Materials:
-
MDS suspension cell line (e.g., MDS-L)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed MDS cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifugation (for suspension cells): Centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C. Carefully aspirate the supernatant without disturbing the cell pellet.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with L-778123.
Materials:
-
MDS cell line or primary MDS patient bone marrow mononuclear cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MDS cells with various concentrations of L-778123 for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Farnesylation Inhibition
This protocol is used to confirm the on-target effect of L-778123 by detecting the accumulation of unprenylated proteins.
Materials:
-
MDS cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HDJ2, anti-Rap1A, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat MDS cells with increasing concentrations of L-778123 for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The unprenylated form of proteins like HDJ2 will migrate slower, resulting in a band shift.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using ECL detection reagents and a chemiluminescence imaging system. An increase in the higher molecular weight band for HDJ2 or Rap1A with increasing L-778123 concentration indicates inhibition of prenylation.
Protocol 4: Colony-Forming Unit (CFU) Assay
This assay assesses the effect of L-778123 on the proliferative capacity of MDS hematopoietic progenitors.
Materials:
-
Bone marrow mononuclear cells from MDS patients or healthy donors
-
This compound
-
MethoCult™ medium
-
IMDM medium
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Drug Addition: Prepare different concentrations of L-778123 in IMDM.
-
Plating: Mix the bone marrow cells with the MethoCult™ medium and the L-778123 dilutions according to the manufacturer's instructions. Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.
-
Incubation: Incubate the dishes at 37°C, 5% CO2, and high humidity for 14 days.
-
Colony Counting: After 14 days, count the number of burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte, macrophage (CFU-GM) colonies under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the L-778123-treated dishes to the vehicle control to determine the percentage of inhibition.
Visualizations
Signaling Pathway of L-778123 Action
Caption: Mechanism of action of L-778123 in inhibiting the Ras signaling pathway.
Experimental Workflow for L-778123 Evaluation in MDS
Caption: A typical experimental workflow for the preclinical evaluation of L-778123 in MDS.
References
- 1. The effects of the farnesyl transferase inhibitor FTI L-778,123 on normal, myelodysplastic, and myeloid leukemia bone marrow progenitor proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-778,123 Hydrochloride in Solid Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical research involving L-778,123 hydrochloride, a potent dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I), in the context of solid malignancies. Detailed protocols for key experiments are provided to facilitate further investigation into its therapeutic potential.
Mechanism of Action
L-778,123 hydrochloride exerts its anti-cancer effects by inhibiting the post-translational modification of key signaling proteins, most notably those in the Ras superfamily. Ras proteins require farnesylation or geranylgeranylation to anchor to the cell membrane, a prerequisite for their activation and downstream signaling. By blocking FPTase and GGPTase-I, L-778,123 prevents this localization, thereby inhibiting aberrant signaling pathways that drive tumor cell proliferation, survival, and growth.
Data Presentation
In Vitro Cytotoxicity of L-778,123 Hydrochloride
The cytotoxic effects of L-778,123 hydrochloride have been evaluated in various solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | L-778,123 HCl IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 100 | [1] |
| HT-29 | Colon Adenocarcinoma | 125 | [1] |
Synergistic Effects of L-778,123 Hydrochloride with Doxorubicin
L-778,123 hydrochloride has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Doxorubicin + L-778,123 IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 3.12 | 1.72 | [1] |
| HT-29 | Colon Adenocarcinoma | 2.75 | 1.52 | [1] |
Phase I Clinical Trial of L-778,123 Hydrochloride in Advanced Solid Malignancies
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of L-778,123 hydrochloride administered as a continuous intravenous infusion for 7 days every 3 weeks.[2]
| Parameter | Value | Reference |
| Dosing Range | 35 to 1120 mg/m²/day | [2] |
| Recommended Dose | 560 mg/m²/day | [2] |
| Dose-Limiting Toxicities (at 1120 mg/m²/day) | Grade 4 thrombocytopenia, QTc interval prolongation, profound fatigue | [2] |
| Steady-State Plasma Concentration (at 560 mg/m²/day) | 8.09 ± 3.11 µM | [2] |
| Systemic Clearance | 106.4 ± 45.6 ml/min/m² | [2] |
| Terminal Half-Life | 2.8 ± 1.0 h | [2] |
Phase I Clinical Trial of L-778,123 Hydrochloride with Radiotherapy
A Phase I trial investigated the combination of L-778,123 with radiotherapy in patients with non-small cell lung cancer (NSCLC) and head and neck cancer (HNC).[3]
| Cancer Type | Response | Number of Patients | Reference |
| NSCLC | Complete Response | 3 | [3] |
| NSCLC | Partial Response | 1 | [3] |
| HNC | Complete Clinical Response | 2 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of L-778,123 hydrochloride on solid tumor cell lines.[1]
Materials:
-
Solid tumor cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
96-well plates
-
L-778,123 hydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 8,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of L-778,123 hydrochloride in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plates for 72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Pharmacodynamic Assessment of Protein Prenylation
This protocol describes the monitoring of L-778,123 hydrochloride's biological activity by assessing the inhibition of HDJ2 (an FPTase substrate) and Rap1A (a GGPTase-I substrate) prenylation in peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Patient-derived PBMCs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-HDJ2, anti-Rap1A
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Lysis: Lyse the PBMC pellets with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HDJ2 and Rap1A overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: The unprenylated forms of HDJ2 and Rap1A will migrate slower on the gel than their prenylated counterparts. Quantify the band intensities to determine the percentage of unprenylated protein, indicating the inhibitory effect of L-778,123. In a Phase I trial, the mean percentage of unprenylated HDJ2 increased from 1.41% at baseline to 30.86% on day 8 of treatment with 560 mg/m²/day of L-778,123.[2]
Protocol 3: Phase I Clinical Trial Design for L-778,123 Hydrochloride
This protocol outlines a typical Phase I clinical trial design for evaluating L-778,123 hydrochloride in patients with advanced solid malignancies.[2]
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose of L-778,123 hydrochloride.
-
Secondary: To evaluate the safety and toxicity profile, characterize the pharmacokinetics and pharmacodynamics, and assess preliminary anti-tumor activity.
Patient Population:
-
Patients with histologically confirmed advanced or metastatic solid tumors refractory to standard therapy.
Study Design:
-
Open-label, single-arm, dose-escalation study.
-
A standard 3+3 dose-escalation design is typically employed.
Treatment Plan:
-
L-778,123 hydrochloride is administered as a continuous intravenous infusion for 7 consecutive days, followed by a 14-day rest period, constituting a 21-day cycle.[2]
-
Dose escalation proceeds in cohorts of 3-6 patients until the MTD is identified.
Assessments:
-
Safety: Monitor adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Pharmacokinetics: Collect plasma samples at specified time points to determine key PK parameters.
-
Pharmacodynamics: Collect PBMCs to assess the inhibition of protein prenylation as described in Protocol 2.
-
Efficacy: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST).
References
- 1. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacodynamic Assays of L-778,123 Hydrochloride using Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-778,123 hydrochloride is a potent dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). These enzymes catalyze the post-translational addition of isoprenoid lipids to conserved cysteine residues at or near the C-terminus of a variety of cellular proteins, a process known as prenylation. Prenylation is critical for the proper subcellular localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases. Dysregulation of these signaling pathways is a hallmark of many cancers, making FTase and GGTase-I attractive targets for therapeutic intervention.
This application note provides detailed protocols for pharmacodynamic (PD) assays to assess the biological activity of L-778,123 hydrochloride in peripheral blood mononuclear cells (PBMCs). These assays are crucial for preclinical and clinical studies to confirm target engagement and to guide dose-selection. The described methods focus on the detection of unprenylated forms of HDJ2 and Rap1A, which serve as specific biomarkers for the inhibition of FTase and GGTase-I, respectively.
Mechanism of Action and Signaling Pathway
L-778,123 hydrochloride competitively inhibits the binding of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to FTase and GGTase-I, respectively. This prevents the transfer of the isoprenoid moieties to their protein substrates. A key downstream signaling cascade affected by the inhibition of prenylation is the Ras-MAPK pathway. Ras proteins, such as K-Ras, require farnesylation for membrane association and subsequent activation of downstream effectors like Raf, MEK, and ERK. By inhibiting Ras prenylation, L-778,123 can block this critical signaling pathway involved in cell proliferation, differentiation, and survival.
Caption: L-778,123 inhibits FTase and GGTase-I, blocking protein prenylation and downstream signaling.
Data Presentation
The following table summarizes the quantitative data from a phase I clinical trial of L-778,123, demonstrating the dose-dependent inhibition of HDJ2 farnesylation in patient PBMCs.[1]
| Treatment Day | L-778,123 Dose (mg/m²/day) | Mean Percentage of Unprenylated HDJ2 (± SD) |
| Pre-treatment | 560 | 1.41% ± 1.71% |
| Day 4 | 560 | 28.76% ± 6.10% |
| Day 8 | 560 | 30.86% ± 4.96% |
| Day 16 | 560 | 2.28% ± 2.11% |
Experimental Protocols
This section provides a detailed methodology for the pharmacodynamic assessment of L-778,123 in PBMCs.
Caption: Experimental workflow for pharmacodynamic analysis of L-778,123 in PBMCs.
PBMC Isolation from Whole Blood
This protocol is for the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Ficoll-Paque PLUS.
-
Phosphate Buffered Saline (PBS), sterile.
-
50 mL conical tubes.
-
Sterile pipettes.
-
Centrifuge with a swinging-bucket rotor.
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for subsequent experiments.
Treatment of PBMCs with L-778,123 Hydrochloride
This protocol describes the ex vivo treatment of isolated PBMCs.
Materials:
-
Isolated PBMCs.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
L-778,123 hydrochloride stock solution (e.g., 10 mM in DMSO).
-
6-well culture plates.
-
Incubator (37°C, 5% CO₂).
Protocol:
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium to a concentration of 1-2 x 10⁶ cells/mL.
-
Seed the cells into the wells of a 6-well plate.
-
Prepare serial dilutions of L-778,123 hydrochloride in culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add the diluted L-778,123 or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
Protein Extraction and Quantification
This protocol details the lysis of treated PBMCs and the quantification of total protein.
Materials:
-
Treated PBMCs.
-
Ice-cold PBS.
-
RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell scraper.
-
Microcentrifuge tubes.
-
BCA Protein Assay Kit.
Protocol:
-
Harvest the treated PBMCs from the culture plates and transfer to microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for 1-5 x 10⁶ cells).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blot Analysis of HDJ2 and Rap1A Prenylation
This protocol describes the detection of unprenylated HDJ2 and Rap1A by western blotting. The unprenylated forms of these proteins exhibit a slight upward mobility shift on SDS-PAGE compared to their prenylated counterparts.
Materials:
-
Protein lysates.
-
4x Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 12% acrylamide).
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibodies: Rabbit anti-HDJ2 and Rabbit anti-Rap1A.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Mix the protein lysates with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of the proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-HDJ2 or anti-Rap1A) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
The unprenylated form of the protein will appear as a distinct, slower-migrating band above the prenylated form. The percentage of unprenylated protein can be quantified using densitometry software.
References
Troubleshooting & Optimization
Why L-778123 hydrochloride does not inhibit Ki-Ras prenylation in patients
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with L-778,123 hydrochloride. The primary focus is to address why this dual farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) inhibitor does not inhibit Ki-Ras prenylation in patients, despite its preclinical activity.
Frequently Asked Questions (FAQs)
Q1: Why does L-778,123 hydrochloride fail to inhibit Ki-Ras prenylation in clinical trials with patients?
A1: The primary reason for the lack of Ki-Ras prenylation inhibition in patients treated with L-778,123 is the biological phenomenon of alternative prenylation .[1][2][3][4] While L-778,123 effectively inhibits farnesyltransferase (FTase), the primary enzyme for Ki-Ras modification, Ki-Ras can undergo a compensatory modification by geranylgeranyltransferase type I (GGTase-I).[1][4][5] Although L-778,123 is a dual inhibitor, its inhibition of GGTase-I appears insufficient in the clinical setting to prevent this alternative geranylgeranylation of Ki-Ras, thus allowing the protein to remain prenylated and functional.[5] Clinical studies have confirmed that while markers of FTase and GGTase-I inhibition (HDJ2 and Rap1A prenylation, respectively) are observed in patients' peripheral blood mononuclear cells (PBMCs), Ki-Ras prenylation remains unaffected.[5][6]
Q2: Does L-778,123 show any biological activity in patients?
A2: Yes. Clinical trials have demonstrated that L-778,123 does inhibit the prenylation of other key proteins in patients. Specifically, a dose-dependent inhibition of the farnesylation of HDJ2 (an FTase substrate) and the geranylgeranylation of Rap1A (a GGTase-I substrate) has been observed in PBMCs from patients.[5][6] This indicates that the drug is active and engaging its intended targets in humans.[5] However, this target engagement does not translate to the inhibition of Ki-Ras prenylation.[5][6]
Q3: What is the mechanism of action of L-778,123 hydrochloride?
A3: L-778,123 hydrochloride is a potent dual inhibitor of two key enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[7][8][9][10] It was developed to block the post-translational lipid modification of proteins, a critical step for their localization to cell membranes and subsequent activation of signaling pathways. By inhibiting both enzymes, it was anticipated that the alternative prenylation route for proteins like Ki-Ras would be blocked.[5][6]
Troubleshooting Guide
Issue: Discrepancy between in vitro/preclinical data and clinical outcomes for Ki-Ras inhibition with L-778,123.
Potential Cause:
The differing outcomes are likely due to the robustness of the alternative prenylation pathway in the complex biological environment of a patient compared to preclinical models. While L-778,123 can inhibit Ki-Ras prenylation in some cancer cell lines at certain concentrations[8], the systemic drug exposure and intracellular concentrations achieved in patients may not be sufficient to fully inhibit both FTase and the compensatory GGTase-I activity on Ki-Ras.
Suggested Action:
-
Re-evaluate preclinical models: When assessing potential inhibitors of Ki-Ras, it is crucial to use models that accurately reflect the in vivo resistance mechanism of alternative prenylation.
-
Measure target engagement beyond primary target: In clinical studies, it is essential to not only measure the inhibition of the primary target (FTase) but also the compensatory enzyme (GGTase-I) and the ultimate target protein (Ki-Ras). The clinical studies of L-778,123 successfully demonstrated this by assessing HDJ2, Rap1A, and Ki-Ras prenylation separately.[5][6]
-
Consider combination therapies: To overcome alternative prenylation, combining a farnesyltransferase inhibitor with a potent and specific geranylgeranyltransferase inhibitor may be a more effective strategy.[11]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of L-778,123 hydrochloride.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC₅₀ |
| Farnesyltransferase (FTase) | 2 nM |
| Geranylgeranyltransferase I (GGTase-I) | 98 nM |
Table 2: Anti-proliferative Activity in Myeloid Leukemia Cells
| Cell Type | IC₅₀ Range |
| Cell Lines (HL-60, Kasumi-1, K562) | 0.2 µM – 1.8 µM |
| Primary Myeloid Leukemia Cells | 0.1 µM – 161.8 µM |
(Source:[12])
Table 3: Effect of L-778,123 on Doxorubicin IC₅₀ in Cancer Cell Lines
| Cell Line | Doxorubicin IC₅₀ (Alone) | Doxorubicin IC₅₀ (with L-778,123) |
| A549 | 3.12 µM | 1.72 µM |
| HT-29 | 2.75 µM | 1.52 µM |
(Source:[13])
Experimental Protocols
Pharmacodynamic Assay for Protein Prenylation in Patient PBMCs
This protocol provides a general workflow for assessing the inhibition of protein prenylation in peripheral blood mononuclear cells (PBMCs) from patients treated with L-778,123, based on the methodologies described in clinical studies.[5][6][14]
-
Sample Collection: Collect whole blood samples from patients at baseline (pre-treatment) and at various time points during and after treatment with L-778,123.
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Protein Extraction: Lyse the isolated PBMCs in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The key to this assay is that the unprenylated form of the target proteins migrates more slowly than the prenylated form.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with specific primary antibodies against the proteins of interest:
-
HDJ2: To assess FTase inhibition.
-
Rap1A: To assess GGTase-I inhibition.
-
Ki-Ras: To assess the ultimate target inhibition.
-
-
Use an appropriate secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence).
-
Quantify the intensity of the bands corresponding to the prenylated and unprenylated forms of each protein.
-
Calculate the percentage of the unprenylated protein for each sample to determine the extent of target inhibition.
-
Visualizations
Caption: Ki-Ras modification pathways and points of inhibition.
Caption: Workflow for assessing protein prenylation in patient PBMCs.
References
- 1. researchgate.net [researchgate.net]
- 2. K-Ras prenylation as a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combining prenylation inhibitors causes synergistic cytotoxicity, apoptosis and disruption of RAS-to-MAP kinase signalling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Effects of Farnesyltransferase Inhibitors (FTIs)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with farnesyltransferase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with farnesyltransferase inhibitors in pre-clinical and clinical studies?
A1: Farnesyltransferase inhibitors, such as Tipifarnib, have been associated with a range of side effects. The most commonly reported adverse events in clinical trials include myelosuppression (neutropenia, thrombocytopenia), fatigue, gastrointestinal issues (nausea, vomiting, diarrhea), and skin rashes. The severity of these effects is often dose-dependent.
Q2: How can I manage myelosuppression in my animal models?
A2: Myelosuppression, particularly neutropenia, is a known class effect of farnesyltransferase inhibitors. In a research setting, this can be managed by:
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Dose Adjustment: Titrating the dose to find a balance between efficacy and manageable myelosuppression.
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Intermittent Dosing: Implementing a dosing schedule with breaks can allow for hematopoietic recovery.
-
Supportive Care: In some cases, the use of growth factors like G-CSF may be considered to stimulate neutrophil production, though this can introduce confounding variables to your experiment.
-
Regular Monitoring: Frequent complete blood counts (CBCs) are crucial to monitor the extent of myelosuppression.
Q3: What are the best practices for handling gastrointestinal side effects in a laboratory setting?
A3: Gastrointestinal upset can affect animal well-being and lead to weight loss, impacting experimental outcomes. To mitigate this:
-
Dietary Modifications: Ensure access to palatable and easily digestible food.
-
Hydration: Monitor for signs of dehydration and provide supplemental hydration if necessary.
-
Anti-emetics: The use of anti-emetic agents can be considered, but their potential interaction with the experimental compound should be evaluated.
Q4: Are there any specific recommendations for managing dermatological reactions?
A4: Skin rashes are another potential side effect. Management in a research context includes:
-
Topical Treatments: Mild, non-medicated moisturizers can be used.
-
Observation: Closely monitor the progression of any skin reaction. If it becomes severe or ulcerated, dose reduction or cessation should be considered in consultation with veterinary staff.
Troubleshooting Experimental Issues
Problem 1: High variability in tumor growth inhibition in xenograft studies.
-
Possible Cause: Inconsistent drug exposure due to poor oral bioavailability or gastrointestinal side effects.
-
Troubleshooting Steps:
-
Confirm Dosing: Ensure accurate and consistent administration of the compound.
-
Monitor Animal Health: Track body weight and food/water intake to identify animals that may not be consuming the full dose due to side effects.
-
Pharmacokinetic (PK) Analysis: If variability persists, conduct a small-scale PK study to assess drug levels in plasma and tumors.
-
Problem 2: Unexpected off-target effects in cell-based assays.
-
Possible Cause: Farnesyltransferase inhibitors can have effects beyond Ras inhibition. For example, they can also inhibit the farnesylation of other proteins like Rheb, which is involved in the mTOR pathway.
-
Troubleshooting Steps:
-
Titrate Concentration: Use the lowest effective concentration to minimize off-target effects.
-
Use Control Compounds: Include inactive enantiomers or structurally related compounds that do not inhibit farnesyltransferase as negative controls.
-
Rescue Experiments: Attempt to rescue the phenotype by reintroducing a farnesylation-independent form of the target protein.
-
Quantitative Data on Side Effects
The following table summarizes common adverse events observed in clinical trials of Tipifarnib.
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) |
| Hematological | ||
| Neutropenia | 10-20% | 30-40% |
| Thrombocytopenia | 20-30% | 10-20% |
| Anemia | 40-50% | 5-10% |
| Non-Hematological | ||
| Fatigue | 50-60% | 10-15% |
| Nausea | 40-50% | 5-10% |
| Diarrhea | 30-40% | 5-10% |
| Anorexia | 30-40% | <5% |
| Rash | 20-30% | <5% |
Data is aggregated from various clinical trials of Tipifarnib and should be considered illustrative.
Experimental Protocols & Visualizations
Protocol: Western Blot for Farnesyltransferase Inhibition
This protocol is used to confirm the on-target activity of a farnesyltransferase inhibitor by assessing the processing of a farnesylated protein, such as HDJ-2 or lamin A.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Panc-1) and allow them to adhere. Treat with the farnesyltransferase inhibitor at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel. Unprocessed, non-farnesylated proteins will migrate slower than their processed counterparts.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against a farnesylated protein (e.g., anti-HDJ-2).
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Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis: A successful inhibition will result in a shift to a higher molecular weight band for the target protein in the treated samples compared to the control.
Caption: Workflow for confirming farnesyltransferase inhibitor (FTI) activity.
Signaling Pathway: Ras Farnesylation and FTI Inhibition
Farnesyltransferase inhibitors block the post-translational modification of Ras proteins, which is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways.
Caption: Inhibition of Ras farnesylation by a farnesyltransferase inhibitor (FTI).
Technical Support Center: Optimizing L-778123 Hydrochloride Concentration for Synergistic Effects
Welcome to the technical support center for the optimization of L-778123 hydrochloride in synergistic combination studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I), with IC50 values of 2 nM and 98 nM, respectively[1]. By inhibiting these enzymes, L-778123 prevents the post-translational modification (prenylation) of key signaling proteins, most notably those in the Ras superfamily[2]. This disruption interferes with their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the RAF/MEK/ERK (MAPK) pathway, which are crucial for cell proliferation and survival[3].
Q2: Why is this compound often used in combination therapies?
A2: While this compound can inhibit the proliferation of certain cancer cell lines, such as myeloid leukemia, on its own, it often exhibits weak cytotoxic activity in solid tumor cell lines[4][5][6]. However, it has been shown to generate significant synergistic effects when combined with other chemotherapeutic agents, such as doxorubicin[4][5][6][7][8]. This synergy can lead to a significant reduction in the IC50 value of the partner drug, potentially allowing for lower therapeutic doses and reduced toxicity[5][6][8].
Q3: What is a typical concentration range to start with for this compound in a synergy experiment?
A3: The optimal concentration of this compound for synergistic effects can vary significantly depending on the cell line and the combination agent. For myeloid leukemia cell lines, IC50 values have been observed in the range of 0.2 µM to 1.8 µM[4][3]. In contrast, for solid tumor cell lines like A549 and HT-29, the IC50 is much higher (>100 µM)[4][5][6]. When investigating synergy with doxorubicin (B1662922) in these solid tumor lines, studies have shown that L-778123 can significantly lower doxorubicin's IC50 even at concentrations that are not cytotoxic on their own[5][6][8]. Therefore, a good starting point for synergy experiments in solid tumor cell lines would be to use a range of non-toxic to minimally toxic concentrations of this compound (e.g., 1 µM to 50 µM) in combination with a dose range of the partner drug.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
-
Question: My determined IC50 value for this compound alone is inconsistent between experiments. What could be the cause?
-
Answer:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a uniform and optimized cell seeding density across all wells and experiments. Inconsistent cell numbers will lead to variable results.
-
Compound Stability: this compound solutions should be freshly prepared. If using a stock solution, ensure it has been stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.
-
Issue 2: My Synergy Assay Results are Not Reproducible
-
Question: The calculated synergistic effect of this compound with my drug of interest varies between assays. Why is this happening?
-
Answer:
-
Drug Ratio: The synergistic effect is often dependent on the ratio of the two drugs. A checkerboard assay testing multiple concentrations of both drugs is essential to identify the optimal ratio for synergy.
-
Experimental Controls: Ensure proper controls are included, such as each drug alone, a vehicle control (e.g., DMSO), and a no-cell control.
-
Issue 3: Unexpected Cytotoxicity in Vehicle Control Wells
-
Question: I am observing cell death in my vehicle control wells, which is affecting my data normalization. What should I do?
-
Answer:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound and the partner drug should be kept constant across all wells and at a non-toxic level for the specific cell line being used.
-
Media Evaporation: "Edge effects" in 96-well plates can lead to increased concentrations of media components and potential cytotoxicity in the outer wells. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data points.
-
Contamination: Bacterial or mycoplasma contamination can induce cytotoxicity. Regularly test your cell cultures for contamination.
-
Data Presentation
Table 1: In Vitro Activity of this compound Alone and in Combination with Doxorubicin.
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | This compound | >100 | [4][5] |
| Doxorubicin | 3.13 | [5] | |
| L-778123 + Doxorubicin | 1.72 (Doxorubicin IC50) | [5] | |
| HT-29 (Colon Adenocarcinoma) | This compound | >100 | [4][5] |
| Doxorubicin | 2.75 | [5] | |
| L-778123 + Doxorubicin | 1.52 (Doxorubicin IC50) | [5] | |
| Myeloid Leukemia Cell Lines | This compound | 0.2 - 1.8 | [4][3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug concentration to each well. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Checkerboard Assay for Synergy Analysis
-
Plate Setup:
-
Prepare a 96-well plate.
-
In the first row, perform serial dilutions of this compound alone.
-
In the first column, perform serial dilutions of the partner drug (e.g., doxorubicin) alone.
-
In the remaining wells, add combinations of both drugs in a matrix format.
-
Include vehicle control and no-cell blank wells.
-
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Add the drug dilutions to the corresponding wells.
-
Incubate for the desired treatment duration.
-
-
Viability Assessment:
-
Perform an MTT assay or another suitable cell viability assay as described above.
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in L-778123 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-778123 hydrochloride. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing variable IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values can stem from several factors. Refer to the following points for potential causes and solutions:
-
Compound Stability and Storage: this compound is sensitive to moisture. Ensure the compound is stored at 4°C in a sealed container, away from moisture. For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[1][2] Improper storage can lead to degradation of the compound, resulting in reduced potency and thus higher, more variable IC50 values.
-
Solvent Choice and Preparation: The solubility of this compound can vary depending on the solvent. It is soluble in DMSO and water (requires sonication).[2][3] For in vitro assays, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4] Ensure complete dissolution of the compound before adding it to your cell culture media. Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.
-
Cell Line Specificity: The cytotoxic effects of this compound can be highly cell-line dependent. For instance, it shows weak cytotoxic activity on its own in HT-29 and A549 cell lines (IC50 > 100 μM) but is more potent in myeloid leukemia cell lines (IC50: 0.2 μM - 1.8 μM).[1][5][6][7] Ensure you are comparing your results to established data for your specific cell line.
-
Assay-Specific Parameters: Factors such as cell seeding density, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50 value. Standardize these parameters across all experiments to ensure reproducibility.
Q2: I am not observing the expected inhibition of downstream signaling pathways (e.g., MEK/ERK) after treatment with this compound. What could be the reason?
A2: Lack of downstream pathway inhibition can be due to several experimental variables:
-
Insufficient Concentration or Treatment Time: The inhibition of downstream targets like phosphorylated MEK-1/2 has been observed at specific concentrations and time points (e.g., 5 μM for 24 hours in HL-60 cells).[1][5] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target.
-
Alternative Signaling Pathways: While this compound inhibits Ras farnesylation, cells may utilize alternative signaling pathways to bypass this inhibition. It's important to investigate multiple nodes in the pathway to get a complete picture of the compound's effect.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment. A known inducer of the pathway can serve as a positive control to confirm that the signaling cascade is functional in your cells.
Q3: My in vivo experiments with this compound are showing inconsistent results in tumor growth inhibition. What should I check?
A3: In vivo studies introduce additional complexities. Consider the following:
-
Formulation and Administration: this compound has specific formulation requirements for in vivo use.[2] For example, a suspension in PBS may require pH adjustment and sonication, while formulations with DMSO, PEG300, Tween-80, and saline can yield a clear solution.[2] Inconsistent formulation can lead to variable bioavailability and efficacy. It is recommended to prepare the formulation fresh for each use.[8]
-
Pharmacokinetics and Pharmacodynamics: The dosing regimen (dose and frequency) is critical. In a clinical study, L-778123 was administered as a continuous intravenous infusion.[9] The route and schedule of administration will significantly impact the drug's concentration at the tumor site and the duration of target engagement.
-
Animal Model: The choice of animal model and the specific tumor xenograft can influence the outcome. The anti-tumor activity of this compound may vary between different tumor types.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target/Cell Line | IC50 Value | Reference |
| Farnesyl Protein Transferase (FPTase) | 2 nM | [1][3][4][5][10] |
| Geranylgeranyl Protein Transferase I (GGPTase-I) | 98 nM | [1][3][4][5][10] |
| HT-29 (human colorectal adenocarcinoma) | >100 μM | [1][5][6] |
| A549 (human lung carcinoma) | >100 μM | [1][5][6] |
| Myeloid Leukemia Cell Lines | 0.2 μM - 1.8 μM | [1][5] |
| Primary Myeloid Leukemia Samples | 0.1 μM - 161.8 μM | [1][5] |
Table 2: Synergistic Effects with Doxorubicin
| Cell Line | Doxorubicin IC50 (alone) | Doxorubicin IC50 (with L-778123) | Reference |
| A549 | 3.12 μM | 1.72 μM | [6] |
| HT-29 | 2.75 μM | 1.52 μM | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Phospho-MEK-1/2 Inhibition
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MEK-1/2 and total MEK-1/2 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein and the loading control.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General workflow for an in vitro cell viability experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Transferase | Telomerase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
L-778123 Hydrochloride: A Technical Guide to Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and best storage practices for L-778123 hydrochloride. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable if the container is sealed and protected from moisture.[3][4]
Q2: What is the recommended procedure for preparing stock solutions?
To prepare stock solutions, it is advised to use a freshly opened bottle of dimethyl sulfoxide (B87167) (DMSO) as hygroscopic DMSO can negatively impact the solubility of the compound.[2][3] For dissolution in aqueous solutions like PBS, sonication may be necessary to achieve the desired concentration.[1][4]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in solvents should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term stability, store these aliquots at -80°C, which should maintain integrity for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[2][3][5]
Q4: Can I store aqueous solutions of this compound?
If you prepare a stock solution in water, it is recommended to dilute it to the working solution, and then filter and sterilize it with a 0.22 μm filter before use.[3] Due to the potential for hydrolysis and microbial growth, aqueous solutions should be prepared fresh for each experiment.
Troubleshooting Guide
Issue: Difficulty in dissolving this compound.
-
Solution 1: Use fresh, high-quality solvent. As noted, DMSO can absorb moisture, which reduces the solubility of this compound.[2] Always use newly opened, anhydrous grade DMSO.
-
Solution 2: Sonication. For dissolution in various solvents, including DMSO and PBS, sonication is recommended to aid the process.[1]
-
Solution 3: pH Adjustment. For aqueous solutions, adjusting the pH may be necessary. For instance, when preparing a solution in PBS, adjusting the pH to 5 with 1M HCl can aid solubility.[4]
Issue: Inconsistent experimental results.
-
Solution 1: Check storage conditions. Improper storage of either the solid compound or stock solutions can lead to degradation and, consequently, variable experimental outcomes. Ensure that the recommended storage temperatures and conditions have been strictly followed.
-
Solution 2: Avoid repeated freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is critical to prevent degradation that can occur with multiple freeze-thaw cycles.[2]
-
Solution 3: Prepare fresh dilutions. Dilutions of the stock solution for your working experimental concentration should be prepared fresh for each experiment to ensure accuracy.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 4 years | --- |
| Solid Powder | 4°C | Not specified | Must be in a sealed container, away from moisture.[3][4] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL (56.52 mM) | Use of newly opened DMSO is recommended.[3] |
| DMSO | 200 mg/mL (452.14 mM) | Sonication is recommended.[1] |
| DMSO | 12.5 mg/mL | --- |
| DMSO | 4 mg/mL (9.04 mM) | Moisture-absorbing DMSO reduces solubility.[2] |
| H₂O | 25 mg/mL (56.52 mM) | Requires sonication.[4] |
| PBS | 100 mg/mL (226.07 mM) | Sonication is recommended.[1] |
| DMF | 12.5 mg/mL | --- |
| Ethanol | 10 mg/mL | --- |
| Ethanol | Insoluble | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 442.34 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.423 mg.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Caption: Workflow for handling and preparing this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
Improving the therapeutic window of L-778123 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with L-778123 hydrochloride. The aim is to help improve the therapeutic window of this potent dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase I (GGPTase-I).
Troubleshooting Guide
Researchers using this compound may face challenges related to its efficacy, toxicity, and experimental reproducibility. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Suggested Solution |
| Lower than expected in vitro cytotoxicity | This compound monotherapy has shown weak cytotoxic activity in some cancer cell lines like A549 and HT-29.[1] | Consider using this compound in combination with other chemotherapeutic agents. For example, it has demonstrated synergistic effects with doxorubicin, significantly lowering the IC50 of doxorubicin.[1][2][3] |
| The target cells may not be dependent on signaling pathways sensitive to farnesyltransferase or geranylgeranyltransferase-I inhibition. | Screen a panel of cell lines to identify those with higher sensitivity. Myeloid leukemia cell lines have shown greater sensitivity to this compound.[2][3][4] | |
| Issues with compound stability or solubility. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5] For aqueous solutions, ensure the pH is adjusted to dissolve the compound. | |
| High in vivo toxicity | Dose-limiting toxicities, including thrombocytopenia, QTc interval prolongation, and fatigue, have been observed in clinical trials at higher doses (e.g., 1120 mg/m²/day).[6] | The recommended tolerated dose from a Phase I trial was 560 mg/m²/day administered as a continuous intravenous infusion for 7 days every 3 weeks.[6] Consider dose adjustments and careful monitoring of hematological parameters and cardiac function. |
| The administration route and vehicle may influence toxicity. | The clinical trial used a continuous intravenous infusion.[6] For preclinical studies, ensure the formulation is appropriate for the chosen administration route. | |
| Inconsistent inhibition of protein prenylation | While this compound inhibits the prenylation of HDJ2 (an FPTase substrate) and Rap1A (a GGPTase-I substrate), it has been shown to not inhibit the prenylation of Ki-Ras in patient peripheral blood mononuclear cells (PBMCs).[7] | Use HDJ2 and Rap1A as pharmacodynamic markers to confirm the biological activity of this compound. Do not rely on Ki-Ras prenylation as a marker of drug activity.[7] |
| The timing of sample collection may not align with the peak drug concentration and activity. | In a clinical trial, inhibition of HDJ2 prenylation was observed for the duration of the drug infusion in a dose-dependent manner.[6] Design time-course experiments to capture the optimal window of target inhibition. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual inhibitor of farnesyl protein transferase (FPTase) and geranylgeranyl protein transferase I (GGPTase-I), with IC50 values of 2 nM and 98 nM, respectively.[2][5][8][9][10] It works by blocking the transfer of farnesyl and geranylgeranyl groups to target proteins, a critical step in their post-translational modification required for proper localization and function. This inhibition disrupts signaling pathways involved in cell growth and proliferation.[8]
2. What are the key signaling pathways affected by this compound?
By inhibiting FPTase and GGPTase-I, this compound primarily affects the Ras signaling pathway. Farnesylation is a crucial step for the activation and membrane localization of Ras proteins.[11] Inhibition of this process can block downstream signaling through pathways like the MAPK/ERK pathway, which is involved in cell proliferation. L-778123 has been shown to inhibit the phosphorylation of MEK-1/2.[2][3][4]
References
- 1. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Transferase | Telomerase | TargetMol [targetmol.com]
- 10. This compound | Farnesyl Transferase Inhibitor | AmBeed.com [ambeed.com]
- 11. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
L-778123 hydrochloride resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-778,123 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-778,123 hydrochloride?
L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I).[1] FPTase and GGPTase-I are key enzymes that catalyze the post-translational attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminus of various proteins. This process, known as prenylation, is crucial for the proper localization and function of these proteins, including the Ras superfamily of small GTPases which are implicated in cancer cell signaling. By inhibiting these enzymes, L-778,123 aims to disrupt oncogenic signaling pathways.
Q2: Why was a dual FPTase and GGPTase-I inhibitor like L-778,123 developed?
Initial farnesyltransferase inhibitors (FTIs) were designed to block the farnesylation of Ras proteins, which is critical for their function. However, it was discovered that cancer cells could develop resistance to FTIs because K-Ras, a frequently mutated Ras isoform, can be alternatively prenylated by GGPTase-I when FPTase is inhibited.[1] L-778,123 was developed as a dual inhibitor to block both farnesylation and geranylgeranylation, thereby aiming to overcome this resistance mechanism.[1]
Q3: What are the known mechanisms of resistance to L-778,123 in cancer cells?
Resistance to L-778,123 and other farnesyltransferase inhibitors can be multifactorial and may include:
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Intrinsic Resistance due to Lack of K-Ras Prenylation Inhibition: Preclinical and clinical studies have shown that while L-778,123 effectively inhibits the prenylation of general FPTase and GGPTase-I substrates like HDJ2 and Rap1A, it does not appear to inhibit the prenylation of K-Ras in patient samples or animal models.[1] This suggests that K-Ras-driven tumors may be intrinsically resistant to L-778,123 at clinically achievable concentrations.
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Target Protein Mutations: Mutations in the FPTase gene, particularly around the drug-binding site, can lead to reduced inhibitor binding and efficacy. This is a common mechanism of resistance for targeted therapies.
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Alternative Signaling Pathways: Cancer cells can adapt to the inhibition of prenylation by upregulating alternative signaling pathways to maintain proliferation and survival.
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Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump L-778,123 out of the cell, reducing its intracellular concentration and effectiveness.
Q4: Is the cytotoxic effect of L-778,123 solely dependent on Ras mutation status?
No, the antiproliferative effects of farnesyltransferase inhibitors are not strictly correlated with the presence of Ras mutations.[2] Some cell lines with wild-type Ras are sensitive to FTIs, while some Ras-mutant lines are resistant. This suggests that other farnesylated or geranylgeranylated proteins, such as RhoB, are also important targets of L-778,123. The "gain-of-function" of geranylgeranylated RhoB has been proposed as a Ras-independent mechanism of FTI-induced cell growth inhibition.
Troubleshooting Guides
Problem 1: High cell viability observed in L-778,123-treated cancer cells.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
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Confirm Drug Activity: Test the L-778,123 on a known sensitive cell line to ensure the compound is active.
-
Assess K-Ras Dependence: If your cell line is K-Ras mutant, consider the possibility of intrinsic resistance due to the lack of K-Ras prenylation inhibition by L-778,123.
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Develop a Resistant Line: If you suspect acquired resistance, you can develop a resistant cell line through continuous exposure to increasing concentrations of L-778,123. This will allow for the study of resistance mechanisms.
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Combination Therapy: L-778,123 has shown synergistic effects with other chemotherapeutic agents like doxorubicin.[3] Consider combination treatment studies.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure that the correct concentrations of L-778,123 are being used. Perform a dose-response curve to determine the IC50 in your cell line.
-
Check Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Optimize seeding density to ensure logarithmic growth during the treatment period.
-
Incubation Time: Ensure a sufficient incubation period for the drug to exert its effect. A typical incubation time for cell viability assays is 72 hours.[3]
-
Problem 2: Inconsistent results in prenylation assays (e.g., Western blot for HDJ2).
Possible Cause 1: Issues with Protein Extraction and Handling
-
Troubleshooting Steps:
-
Use Fresh Lysates: Prepare fresh cell lysates for each experiment. Avoid repeated freeze-thaw cycles.
-
Include Protease and Phosphatase Inhibitors: Add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation.
-
Possible Cause 2: Western Blotting Technique
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting both the prenylated and unprenylated forms of your protein of interest.
-
Gel Electrophoresis Conditions: The unprenylated form of proteins like HDJ2 migrates slower on SDS-PAGE gels. Ensure adequate separation by optimizing the gel percentage and running time.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading between lanes.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of L-778,123
| Target Enzyme | IC50 (nM) |
| Farnesyltransferase (FPTase) | 2 |
| Geranylgeranyltransferase I (GGPTase-I) | 98 |
Table 2: Cytotoxic Activity of L-778,123 in Different Cancer Cell Lines
| Cell Line | Cancer Type | L-778,123 IC50 (µM) | L-778,123 + Doxorubicin IC50 (µM) |
| A549 | Lung Adenocarcinoma | >100 | 1.72 |
| HT-29 | Colorectal Adenocarcinoma | >100 | 1.52 |
| Myeloid Leukemia Cell Lines | Leukemia | 0.2 - 1.8 | Not Reported |
| Primary Myeloid Leukemia Samples | Leukemia | 0.1 - 161.8 | Not Reported |
Data for A549 and HT-29 from Ghasemi S, et al. (2013). Data for Myeloid Leukemia from Fredrick O. Onono, et al. (2008).[3]
Experimental Protocols
Protocol 1: Generation of L-778,123-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to escalating doses of L-778,123.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial half-maximal inhibitory concentration (IC50) of L-778,123 in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing L-778,123 at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of L-778,123 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of L-778,123 than the parental cells.
-
Characterize the Resistant Phenotype: Periodically, and at the end of the selection process, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value compared to the parental line confirms the resistant phenotype.
-
Cryopreserve Resistant Cells: Cryopreserve the resistant cells at various passages for future experiments.
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol is for assessing the inhibition of protein prenylation by observing the electrophoretic mobility shift of biomarker proteins like HDJ2 (an FPTase substrate).
-
Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of L-778,123 or a vehicle control for the desired time period (e.g., 24-48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. The unprenylated form of HDJ2 will migrate slower than the prenylated form.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDJ2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the bands corresponding to the unprenylated and prenylated forms of HDJ2 in the treated versus control samples.
Mandatory Visualizations
Caption: L-778,123 inhibits FPTase, preventing Ras farnesylation.
Caption: Workflow for generating L-778,123 resistant cells.
Caption: Troubleshooting logic for high cell viability.
References
- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of L-778123 Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of L-778123 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate in vivo exposure of this compound?
A1: The primary challenge with this compound is its poor aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract, leading to low and variable bioavailability.[1][2] Strategies to enhance its solubility and dissolution rate are crucial for successful in vivo studies.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is essential for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Weight | 442.34 g/mol | [3][4] |
| Solubility | ||
| DMSO | ≥ 25 mg/mL (56.52 mM) | [4] |
| 200 mg/mL (452.14 mM) (Sonication recommended) | [3] | |
| 4 mg/mL (9.04 mM) (Fresh DMSO recommended) | [5] | |
| H₂O | 25 mg/mL (56.52 mM) (Requires ultrasonic) | [4] |
| PBS | 100 mg/mL (226.07 mM) (Sonication recommended) | [3] |
| Ethanol | Insoluble | [5] |
Q3: What are some general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][6] These include:
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6] Methods include micronization and nanomilling.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.[6]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of a hydrophobic drug.[6]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[6]
-
Inclusion Complexes: Cyclodextrins can form complexes with drug molecules, enhancing their solubility and stability.[6][7]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or emulsions can improve absorption.[2][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance dissolution.[8]
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models.
Possible Cause: Poor dissolution and absorption from the gastrointestinal tract due to low aqueous solubility.
Solutions:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and dissolution. A selection of reported successful in vivo formulations for this compound are provided in the table below.
| Formulation Composition | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.25 mg/mL (5.09 mM) | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (5.09 mM) | Clear solution | [4] |
| 10% DMSO, 90% corn oil | ≥ 2.25 mg/mL (5.09 mM) | Clear solution | [4] |
| PBS | 100 mg/mL (226.07 mM) | Suspended solution; requires sonication and pH adjustment to 5 with 1M HCl. | [4] |
| Carboxymethyl cellulose (B213188) sodium (CMC-Na) | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [5] |
-
Particle Size Reduction: If using a suspension, consider reducing the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution.[2][6]
Problem 2: Precipitation of this compound upon administration or dilution.
Possible Cause: The drug concentration exceeds its solubility limit in the physiological environment.
Solutions:
-
Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state and inhibit the precipitation of the drug.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state and facilitating absorption.[2]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Administration
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. This will constitute 10% of the final volume.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is obtained.
-
Finally, add sterile saline to reach the final desired volume (45%) and mix well.
-
The final solution should be clear and suitable for injection.[4]
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Systemic Administration
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO (10% of the final volume).
-
Add the 20% SBE-β-CD solution to the DMSO solution to make up the remaining 90% of the final volume.
-
Mix thoroughly until a clear solution is achieved.[4]
Visualizations
Caption: Workflow for in vivo pharmacokinetic studies.
Caption: L-778123 HCl inhibits protein prenylation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Transferase | Telomerase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Farnesyltransferase Inhibitors: L-778,123 Hydrochloride vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) have been a focal point of anticancer drug discovery for decades, primarily targeting the Ras signaling pathway, which is frequently dysregulated in human cancers. This guide provides an objective comparison of L-778,123 hydrochloride with other prominent FTIs, namely Tipifarnib (R115777) and Lonafarnib (SCH66336), supported by experimental data to aid in research and development decisions.
Introduction to Farnesyltransferase and Its Inhibition
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of key signaling proteins, including the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Oncogenic mutations in Ras are found in a significant percentage of human tumors, making FTase an attractive target for therapeutic intervention. By inhibiting FTase, FTIs aim to block Ras processing and its downstream pro-proliferative and anti-apoptotic signaling.
L-778,123 hydrochloride is a notable FTI due to its dual inhibitory activity against both farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[1] This dual action is of particular interest because K-Ras, a frequently mutated Ras isoform, can undergo alternative prenylation by GGTase-I when FTase is inhibited, potentially circumventing the therapeutic effect of FTase-specific inhibitors.[2]
Comparative Efficacy and Specificity
The in vitro potency and specificity of L-778,123 hydrochloride, Tipifarnib, and Lonafarnib are summarized in the table below. This data highlights the distinct inhibitory profiles of each compound.
| Inhibitor | Farnesyltransferase (FTase) IC50 | Geranylgeranyltransferase-I (GGTase-I) IC50 | Key Cellular Effects | Clinical Trial Highlights |
| L-778,123 hydrochloride | 2 nM[1] | 98 nM[1] | Inhibits H-Ras prenylation; inhibits myeloid leukemia cell proliferation (IC50: 0.2-1.8 µM for cell lines).[1] Weak cytotoxic activity alone in A549 and HT-29 cell lines (IC50 > 100 µM) but synergistic with doxorubicin.[3] | Phase I trials showed dose-dependent inhibition of HDJ2 farnesylation. Dose-limiting toxicities included thrombocytopenia, QT prolongation, and fatigue. Further development was halted due to these toxicities.[4] |
| Tipifarnib (R115777) | 0.86 nM[5] | >50,000 nM | Potent and specific for FTase.[6] Shows anti-proliferative effects, particularly in H-ras or N-ras mutant cells.[6] | Showed promising clinical activity in patients with HRAS-mutant head and neck squamous cell carcinoma (HNSCC), with an objective response rate of 55% in a Phase 2 trial.[3] Also investigated in other cancers like AML, PTCL, and MDS. |
| Lonafarnib (SCH66336) | H-Ras: 1.9 nM, K-Ras: 5.2 nM, N-Ras: 2.8 nM[7][8] | >50,000 nM[9] | Potent and orally active FTase inhibitor.[7][8] Inhibits anchorage-independent growth of various tumor cell lines.[7] | Approved for the treatment of Hutchinson-Gilford progeria syndrome (HGPS), where it has been shown to extend survival.[2][10][11] Also investigated in various cancers. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow.
Caption: The Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.
Caption: A typical experimental workflow for the evaluation of farnesyltransferase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Farnesyltransferase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FTase. A common method is a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compounds (L-778,123 hydrochloride, etc.) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the FTase enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm) every minute for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
L-778,123 hydrochloride distinguishes itself from other farnesyltransferase inhibitors like Tipifarnib and Lonafarnib through its dual inhibition of both FTase and GGTase-I. This property holds theoretical advantages in overcoming resistance mechanisms associated with K-Ras, which can undergo alternative prenylation. However, the clinical development of L-778,123 was hampered by its toxicity profile.[4]
In contrast, Tipifarnib and Lonafarnib, while being more specific FTase inhibitors, have demonstrated clinical utility. Tipifarnib has shown significant efficacy in a genetically defined patient population (HRAS-mutant HNSCC), highlighting the importance of a personalized medicine approach.[3] Lonafarnib has found a unique and life-extending application in the treatment of a rare genetic disease, progeria, by targeting the farnesylation of the disease-causing protein progerin.[10][11]
For researchers, the choice of an FTI for preclinical studies will depend on the specific research question. L-778,123 remains a valuable tool for investigating the biological consequences of dual FTase and GGTase-I inhibition. Tipifarnib and Lonafarnib serve as well-characterized, potent, and specific FTase inhibitors with established clinical relevance, making them suitable for studies aimed at understanding the role of farnesylation in various disease models. This comparative guide, with its supporting data and protocols, aims to provide a solid foundation for the informed selection and application of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Kura Oncology Announces Positive Results from Registration-Directed Study of Tipifarnib in Patients with HRAS Mutant HNSCC - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. genscript.com [genscript.com]
- 10. ajmc.com [ajmc.com]
- 11. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
L-778123 Hydrochloride: A Potential Adjuvant for Doxorubicin Therapy in Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of L-778123 Hydrochloride in Doxorubicin-Resistant Cell Lines.
Doxorubicin (B1662922) remains a cornerstone of chemotherapy for a multitude of cancers. However, the development of multidrug resistance (MDR) is a significant clinical challenge, often leading to treatment failure. This guide provides a comparative analysis of this compound, a farnesyltransferase inhibitor, and its potential to overcome doxorubicin resistance. While direct experimental data on this compound in doxorubicin-resistant cell lines is limited, a strong scientific rationale for its efficacy can be extrapolated from its mechanism of action and the performance of other farnesyltransferase inhibitors. This guide will compare the hypothesized efficacy of this compound with established P-glycoprotein (P-gp) inhibitors, verapamil (B1683045) and PSC-833, in sensitizing resistant cells to doxorubicin.
Performance Comparison in Doxorubicin-Resistant Cell Lines
The following tables summarize the cytotoxic effects of doxorubicin in sensitive and resistant cancer cell lines and the impact of P-gp inhibitors. This data provides a benchmark against which the potential efficacy of this compound can be assessed.
Table 1: Doxorubicin IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | Doxorubicin IC50 |
| MCF-7 | Breast Cancer | Sensitive | 0.68 - 9.908 µM[1][2] |
| MCF-7/ADR | Breast Cancer | Doxorubicin-Resistant | 13.2 - 34.8 µM[3][4] |
| K562 | Chronic Myeloid Leukemia | Sensitive | 0.031 µM[5] |
| K562/ADR | Chronic Myeloid Leukemia | Doxorubicin-Resistant | 0.996 - 3.31 µM[5][6] |
Table 2: Efficacy of P-gp Inhibitors in Doxorubicin-Resistant Cell Lines
| Compound | Mechanism of Action | Cell Line | Effect on Doxorubicin IC50 |
| Verapamil | P-gp Inhibitor | SGC-7901 (Gastric Cancer) | 6.77-fold decrease[7] |
| PSC-833 (Valspodar) | P-gp Inhibitor | Osteosarcoma Cells | Complete reversal of resistance |
The Rationale for this compound in Doxorubicin Resistance
This compound is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Activated Ras triggers downstream signaling cascades, including the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are heavily implicated in cell proliferation, survival, and drug resistance.
Several lines of evidence suggest that inhibiting farnesyltransferase could be a viable strategy to overcome doxorubicin resistance:
-
Inhibition of P-glycoprotein: The farnesyltransferase inhibitor lonafarnib (B1684561) has been shown to inhibit the function of P-gp (ABCB1) and multidrug resistance proteins 1 and 2 (MRP1, MRP2). This suggests that this compound may act similarly, preventing the efflux of doxorubicin from cancer cells.
-
Downregulation of the Ras-MAPK Pathway: Increased activity of the Ras/Raf/MEK/MAPK pathway has been linked to doxorubicin resistance. By preventing Ras farnesylation and subsequent activation, this compound can potentially dampen this pro-survival signaling, thereby re-sensitizing cells to doxorubicin-induced apoptosis.
-
Synergistic Effects with Chemotherapy: Studies have demonstrated that other farnesyltransferase inhibitors, such as tipifarnib, enhance the efficacy of cytotoxic agents, including doxorubicin, in preclinical and clinical settings.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., doxorubicin, this compound, or their combination) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be calculated.[8][9][10]
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to measure the activation of the ERK signaling pathway.
-
Cell Lysis: Treat cells with the compound(s) of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.[11][12][13]
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the activity of the P-gp drug efflux pump.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (e.g., this compound, verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 (a fluorescent P-gp substrate) to the wells and incubate for 1 hour.
-
Efflux Period: Wash the cells with PBS and incubate in fresh medium (with or without the inhibitor) for an additional 1-2 hours to allow for dye efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence in the presence of the inhibitor indicates reduced P-gp activity.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in doxorubicin resistance and the proposed mechanism of action for this compound.
Conclusion
While further direct experimental validation is necessary, the existing body of evidence strongly suggests that this compound holds significant promise as a chemosensitizing agent in doxorubicin-resistant cancers. Its dual-action potential—inhibiting the pro-survival Ras-MAPK signaling pathway and potentially blocking P-gp-mediated drug efflux—makes it a compelling candidate for combination therapy. Researchers are encouraged to investigate the efficacy of this compound in well-characterized doxorubicin-resistant cell line models to validate this hypothesis and pave the way for future clinical investigation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. europeanreview.org [europeanreview.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Dual Inhibitory Effect of L-778,123 on Farnesyltransferase and Geranylgeranyltransferase-I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual prenylation inhibitor L-778,123 with other selective inhibitors of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I). The information presented herein is supported by experimental data to validate the dual inhibitory action of L-778,123 and to offer a comparative perspective for researchers in oncology and cell signaling.
Introduction to Prenylation and Its Inhibition
Protein prenylation is a critical post-translational modification where farnesyl or geranylgeranyl isoprenoid groups are attached to C-terminal cysteine residues of substrate proteins. This process is catalyzed by farnesyltransferase (FPTase) and geranylgeranyltransferases (GGTases). Prenylation is essential for the proper membrane localization and function of key signaling proteins, including members of the Ras and Rho superfamilies of small GTPases. Dysregulation of these signaling pathways is a hallmark of many cancers, making the enzymes involved attractive targets for therapeutic intervention.
FPTase inhibitors (FTIs) were initially developed to target oncogenic Ras proteins. However, the discovery that some Ras isoforms, like K-Ras and N-Ras, can be alternatively prenylated by GGPTase-I when FPTase is inhibited led to the development of GGPTase-I inhibitors (GGTIs) and dual prenylation inhibitors (DPIs) like L-778,123.[1][2] L-778,123 was developed to completely block the prenylation of K-Ras, a frequently mutated oncoprotein in human cancers.[1]
Performance Data: A Comparative Overview of Prenylation Inhibitors
The following tables summarize the in vitro inhibitory activities of L-778,123 against both FPTase and GGPTase-I, and compare its potency with that of other well-characterized selective inhibitors. It is important to note that the IC50 values presented are from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Inhibition of Farnesyltransferase (FPTase)
| Inhibitor | Target Enzyme | IC50 (nM) | Comments |
| L-778,123 | FPTase | 2 | A potent dual inhibitor. |
| Tipifarnib (R115777) | FPTase | 0.86 | A potent and selective FTI that has been in numerous clinical trials.[3][4] |
| Lonafarnib (SCH66336) | FPTase | 4.9 - 7.8 | A selective FTI approved for the treatment of Hutchinson-Gilford progeria syndrome.[5] |
Table 2: In Vitro Inhibition of Geranylgeranyltransferase-I (GGPTase-I)
| Inhibitor | Target Enzyme | IC50 (nM) | Comments |
| L-778,123 | GGPTase-I | 98 | Demonstrates significant, though less potent, inhibition of GGPTase-I compared to FPTase. |
| GGTI-298 | GGPTase-I | ~150 | A widely used experimental selective GGTI. |
| P61-A6 | GGPTase-I | ~500 | A phosphine (B1218219) catalysis-based GGTI.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by FPTase and GGPTase-I inhibition and a typical experimental workflow for validating the activity of a dual inhibitor like L-778,123.
Caption: Ras and Rho Signaling Pathways and Inhibition by L-778,123.
Caption: Experimental Workflow for Validating L-778,123 Activity.
Experimental Protocols
In Vitro FPTase and GGPTase-I Inhibition Assays (Scintillation Proximity Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against FPTase and GGPTase-I using a scintillation proximity assay (SPA).[7][8]
Objective: To quantify the IC50 value of L-778,123 for the inhibition of FPTase and GGPTase-I.
Materials:
-
Recombinant human FPTase or GGPTase-I enzyme.
-
[³H]-farnesyl pyrophosphate ([³H]-FPP) for FPTase assay or [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) for GGPTase-I assay.
-
Biotinylated peptide substrate (e.g., biotin-GCVLS for FPTase, biotin-GCVLL for GGPTase-I).
-
Streptavidin-coated SPA beads.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂).
-
L-778,123 and other test compounds dissolved in DMSO.
-
96-well or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of L-778,123 and other inhibitors in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the assay buffer, the test compound dilutions, and the respective enzyme (FPTase or GGPTase-I). Include controls for 100% activity (enzyme, no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the biotinylated peptide substrate and the corresponding radiolabeled isoprenoid ([³H]-FPP or [³H]-GGPP) to all wells to start the enzymatic reaction.
-
SPA Bead Addition: After a defined incubation period at 37°C (e.g., 30-60 minutes), add the streptavidin-coated SPA beads to each well to capture the biotinylated peptide.
-
Signal Detection: Incubate the plate for at least 30 minutes to allow the beads to settle. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
Western Blot Analysis of Protein Prenylation
This protocol outlines the detection of changes in protein prenylation status in cultured cells treated with prenylation inhibitors. Unprenylated proteins exhibit a slight decrease in electrophoretic mobility, which can be visualized as a band shift on a Western blot.[2]
Objective: To qualitatively and quantitatively assess the inhibition of FPTase and GGPTase-I in cells by observing the prenylation status of their respective substrates (e.g., HDJ2 for FPTase and Rap1A for GGPTase-I).
Materials:
-
Cancer cell lines (e.g., PSN-1 pancreatic cancer cells).
-
L-778,123 and other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against HDJ2, Rap1A, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of L-778,123 or other inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HDJ2 or anti-Rap1A) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system. The unprenylated form of the protein will appear as a slightly higher molecular weight band compared to the prenylated form in the control lane.
-
Analysis: Quantify the band intensities to determine the percentage of unprenylated protein at different inhibitor concentrations.
Conclusion
L-778,123 is a potent dual inhibitor of FPTase and GGPTase-I, demonstrating nanomolar efficacy against FPTase and slightly lower, yet significant, activity against GGPTase-I. This dual activity profile offers a potential advantage over selective FTIs by preventing the alternative prenylation of key oncogenic proteins like K-Ras. The experimental protocols provided in this guide offer a framework for the validation and comparative analysis of L-778,123 and other prenylation inhibitors. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating the relative therapeutic potential of these compounds.
References
- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Comparative Analysis of L-778123 Hydrochloride's Effect on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) L-778123 hydrochloride's performance across various cancer cell lines. Experimental data is presented to support the analysis, alongside detailed methodologies for key experiments.
Introduction to this compound
This compound is a potent, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes crucial for the post-translational modification of Ras proteins and other signaling molecules.[1][2] These modifications are essential for anchoring these proteins to the cell membrane, a prerequisite for their activation and downstream signaling that promotes cell proliferation and survival.[3] By inhibiting these enzymes, L-778123 disrupts these signaling cascades, making it a subject of interest for cancer therapy. This guide compares its effects on myeloid leukemia, lung carcinoma, and colon adenocarcinoma cell lines, and provides a comparative perspective with another FTI, Tipifarnib.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Tipifarnib in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Myeloid Leukemia (various cell lines) | 0.2 - 1.8 | [1] |
| A549 (Lung Carcinoma) | 100 | [1][3] | |
| HT-29 (Colon Adenocarcinoma) | 125 | [1][3] | |
| Tipifarnib | Myeloid Leukemia (various cell lines) | 0.019 - 0.134 | [4] |
| A549 (Lung Carcinoma) | Not explicitly found, but active in NSCLC models | [5] | |
| HT-29 (Colon Adenocarcinoma) | Not explicitly found |
Note: Lower IC50 values indicate higher potency.
Table 2: Synergistic Effect of this compound with Doxorubicin in A549 and HT-29 Cell Lines
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Reference |
| A549 | Doxorubicin alone | 3.12 | [1] |
| Doxorubicin + L-778123 (100 µM) | 1.72 | [1] | |
| HT-29 | Doxorubicin alone | 2.75 | [1] |
| Doxorubicin + L-778123 (125 µM) | 1.52 | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates at a density of 8,000-20,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound, a comparative compound (e.g., Tipifarnib), or vehicle control for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cell Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[2][6]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. At least 10,000 events are acquired per sample.[2]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on key signaling proteins.
Methodology:
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total-ERK, phospho-ERK, total-Akt, phospho-Akt, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Mandatory Visualization
Caption: Experimental workflow for comparative analysis.
References
- 1. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines [apb.tbzmed.ac.ir]
- 4. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kura Oncology Reports Preclinical Data Supporting Use of Tipifarnib to Prevent Emergence of Resistance to Osimertinib in Non-Small Cell Lung Cancer | Kura Oncology, Inc. [ir.kuraoncology.com]
- 6. benchchem.com [benchchem.com]
L-778,123 Hydrochloride: A Comparative Guide to its Impact on Protein Prenylation Across Species
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive cross-validation of L-778,123 hydrochloride's impact on protein prenylation, a critical post-translational modification. We present a comparative analysis of its performance against other farnesyltransferase inhibitors, supported by experimental data and detailed protocols.
Unraveling the Dual Inhibition Mechanism of L-778,123
L-778,123 hydrochloride distinguishes itself as a dual inhibitor, targeting both farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I).[1][2] These enzymes are responsible for attaching farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminus of substrate proteins. This process, known as prenylation, is crucial for the proper localization and function of a multitude of signaling proteins, including members of the Ras superfamily. By inhibiting both FPTase and GGPTase-I, L-778,123 was developed with the rationale of achieving a more complete blockade of protein prenylation, particularly for proteins like Ki-Ras that can undergo alternative prenylation by GGPTase-I when FPTase is inhibited.[1]
Comparative Performance Metrics: L-778,123 Versus Other Farnesyltransferase Inhibitors
The efficacy of L-778,123 hydrochloride can be quantitatively assessed through its half-maximal inhibitory concentrations (IC50). Below is a compilation of its in vitro potency against FPTase and GGPTase-I, alongside data for other notable farnesyltransferase inhibitors (FTIs) for a comparative perspective. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference(s) |
| L-778,123 hydrochloride | FPTase | 2 | [2][3][4] |
| GGPTase-I | 98 | [2][3][4] | |
| Tipifarnib (B1682913) | FPTase | 0.45 - 0.57 | [1] |
| Lonafarnib (B1684561) | FPTase | 1.9 - 7.8 | [1][5] |
The cellular activity of these inhibitors, which reflects their ability to penetrate cells and inhibit prenylation in a more complex biological environment, is also a critical measure of their performance.
| Inhibitor | Cell Line(s) | Observed Effect | IC50 / Effective Concentration | Reference(s) |
| L-778,123 hydrochloride | HL-60 | Inhibition of H-Ras prenylation | 0 - 1 µM (12h) | [2][3] |
| Myeloid leukemia cell lines | Inhibition of proliferation | 0.2 - 1.8 µM | [2][3] | |
| A549 & HT-29 | Weak cytotoxic activity | >100 µM | [2][6] | |
| Tipifarnib | T-cell leukemia/lymphoma lines | Reduced cell viability | Sensitive lines: <100 nM | [7] |
| Lonafarnib | Chronic Hepatitis D infection | Reduction in virus levels | 100-200 mg twice daily (in vivo) | [8][9] |
Cross-Species Validation of Prenylation Inhibition
The effects of L-778,123 have been evaluated in various species, providing valuable insights into its cross-species efficacy and potential translatability to human studies. Pharmacodynamic assays, often utilizing peripheral blood mononuclear cells (PBMCs), have been instrumental in assessing the in vivo inhibition of prenylation.[1]
| Species | Model | Key Proteins Assessed | Observed Effect of L-778,123 | Reference(s) |
| Mouse | In vivo | HDJ2 (FPTase substrate) | Inhibition of prenylation in PBMCs correlates with blood concentration. | [1][10] |
| Dog | In vivo (continuous infusion) | HDJ2, Rap1A (GGPTase-I substrate), Ki-Ras | Inhibition of both HDJ2 and Rap1A prenylation in PBMCs. No detectable inhibition of Ki-Ras prenylation. | [1][2][3][10] |
| Human | Phase I Clinical Trial | HDJ2, Rap1A, Ki-Ras | Dose-dependent inhibition of HDJ2 farnesylation and inhibition of Rap1A prenylation in PBMCs. No detectable inhibition of Ki-Ras prenylation. | [1][10][11][12] |
A noteworthy observation across species is the consistent inhibition of the FPTase substrate HDJ2 and the GGPTase-I substrate Rap1A, confirming the dual-inhibitory action of L-778,123 in vivo.[1][10] However, the intended target, Ki-Ras, was not found to be inhibited in dogs or humans in these studies.[1][10]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Farnesyltransferase Inhibition Assay (Fluorometric)
This non-radioactive assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in a change in fluorescence.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl2, 0.01% Triton X-100)
-
L-778,123 hydrochloride and other test inhibitors
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
To the wells of the microplate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 20 µL of the FTase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of FPP and the dansylated peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm. Readings can be taken kinetically over a period of 30-60 minutes or as a single endpoint measurement.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Prenylation
This method detects the inhibition of prenylation by observing the electrophoretic mobility shift of a target protein. Unprenylated proteins typically migrate slower on an SDS-PAGE gel than their prenylated counterparts.
Materials:
-
Cell culture reagents
-
L-778,123 hydrochloride and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the protein of interest (e.g., anti-HDJ2, anti-Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the inhibitors for a specified duration (e.g., 24-48 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a slower-migrating band in inhibitor-treated samples indicates the accumulation of the unprenylated protein.
Visualizing the Impact of L-778,123
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Caption: Protein Prenylation Pathway and Inhibition by L-778,123.
Caption: Experimental Workflow for FTI Efficacy Assessment.
Conclusion
L-778,123 hydrochloride is a potent dual inhibitor of FPTase and GGPTase-I, effectively blocking the prenylation of their respective substrates in vitro and in vivo across multiple species. While it demonstrates clear target engagement with HDJ2 and Rap1A, its inability to inhibit Ki-Ras prenylation in preclinical animal models and human clinical trials highlights the complexities of targeting Ras proteins. The comparative data, while not always from head-to-head studies, suggests that L-778,123's potency against FPTase is comparable to other well-characterized inhibitors. Its unique dual-inhibitory profile provides a valuable tool for dissecting the roles of farnesylation and geranylgeranylation in cellular processes and disease. The detailed protocols and visualizations provided in this guide serve as a resource for researchers to further explore the therapeutic potential of L-778,123 and other prenylation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral prenylation inhibition with lonafarnib in chronic hepatitis D infection: a proof-of-concept randomised, double-blind, placebo-controlled phase 2A trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral prenylation inhibition with lonafarnib in chronic hepatitis D infection: a proof-of-concept randomised, double-blind, placebo-controlled phase 2A trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GGTase-I Inhibitors: L-778,123 Hydrochloride versus Other Key Compounds in a Preclinical Setting
For Researchers, Scientists, and Drug Development Professionals
Geranylgeranyltransferase type I (GGTase-I) has emerged as a critical target in oncology and other therapeutic areas due to its role in the post-translational modification of key signaling proteins, including members of the Ras superfamily of small GTPases like Rho, Rac, and Ral. Inhibition of this enzyme disrupts vital cellular processes such as proliferation, survival, and migration. This guide provides an objective in vitro comparison of L-778,123 hydrochloride with other prominent GGTase-I inhibitors, supported by experimental data to inform preclinical research and development.
In Vitro Performance of GGTase-I Inhibitors: A Quantitative Comparison
The inhibitory potential of L-778,123 hydrochloride and other selected GGTase-I inhibitors has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following table summarizes the IC50 values for these compounds against GGTase-I and, where available, against the related enzyme Farnesyltransferase (FTase) to indicate selectivity.
| Inhibitor | GGTase-I IC50 (nM) | FTase IC50 (nM) | Selectivity (FTase/GGTase-I) | Key In Vitro Effects |
| L-778,123 hydrochloride | 98[1][2] | 2[1][2] | 0.02 | Dual inhibitor. Inhibits H-RAS prenylation and MEK-1/2 phosphorylation.[1][2] Induces G1 cell cycle arrest and apoptosis.[3] |
| GGTI-298 | - | - | - | Induces G0/G1 block and apoptosis.[4] Inhibits migration and invasion of cancer cells.[5] |
| GGTI-2154 | 21[6][7] | 5600[6][7] | ~267 | Potent and selective. Induces apoptosis and tumor regression in preclinical models.[6][7] |
| GGTI-2418 | 9.5[1][8] | 53,000[1] | ~5600 | Highly potent and selective. Increases p27(Kip1) levels and induces tumor regression.[1][8] |
| FTI-277 | - | 0.5 | - | Primarily an FTase inhibitor, but at higher concentrations can affect geranylgeranylation.[9] Induces G2-M enrichment in some cell lines.[4] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Methodologies
The in vitro data presented in this guide are primarily derived from enzyme inhibition assays that quantify the activity of GGTase-I. A common method is the radiometric filter-binding assay.
In Vitro GGTase-I Inhibition Assay Protocol
This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl pyrophosphate (GGPP) into a protein substrate.
Materials:
-
Purified recombinant GGTase-I enzyme.
-
Protein substrate (e.g., recombinant RhoA or K-Ras4B).[8]
-
[³H]GGPP (radiolabeled isoprenoid).
-
GGTase-I inhibitors (e.g., L-778,123 hydrochloride, GGTI-298) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT.[8]
-
Filter paper (e.g., glass fiber).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the assay buffer, a fixed concentration of the protein substrate (e.g., 2 µM), and varying concentrations of the GGTase-I inhibitor.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a fixed concentration of [³H]GGPP (e.g., 0.5 µM) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) during which the enzyme transfers the [³H]geranylgeranyl group to the protein substrate.
-
Termination of Reaction: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA).
-
Filter Binding: Spot the reaction mixture onto a filter paper. The protein-bound radioactivity will be retained on the filter, while the unincorporated [³H]GGPP will be washed away.
-
Washing: Wash the filters multiple times with TCA and then with ethanol (B145695) to remove any remaining unincorporated radioactivity.
-
Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the GGTase-I activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
GGTase-I in the Ras-Rho Signaling Pathway
GGTase-I plays a crucial role in the Ras and Rho signaling pathways, which are central to cell growth, differentiation, and motility. The following diagram illustrates the position of GGTase-I in this cascade and the impact of its inhibition.
Experimental Workflow for In Vitro GGTase-I Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 of a GGTase-I inhibitor.
Conclusion
L-778,123 hydrochloride is a potent dual inhibitor of both GGTase-I and FTase. While its dual activity can be advantageous in certain contexts, particularly in overcoming resistance mechanisms to FTase inhibitors, its lack of selectivity may lead to off-target effects. In contrast, inhibitors like GGTI-2154 and GGTI-2418 demonstrate high potency and significantly greater selectivity for GGTase-I over FTase, which may offer a more targeted therapeutic approach with a potentially wider therapeutic window. The choice of inhibitor for further preclinical and clinical development will depend on the specific therapeutic strategy, the genetic background of the target cells, and the desired pharmacological profile. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-778123 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. L-778123 hydrochloride, a potent inhibitor of farnesyltransferase and geranylgeranyltransferase I, requires careful handling and disposal due to its bioactive nature.[1][2][3] Adherence to established protocols is essential to protect personnel and the environment.
This guide provides a procedural, step-by-step plan for the safe disposal of this compound, aligning with general best practices for hazardous and pharmaceutical waste management.
I. Immediate Safety and Waste Identification
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) if available and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
This compound should be treated as hazardous chemical waste. All waste materials, including the pure compound, solutions, and contaminated consumables, must be disposed of following institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]
II. Segregation and Collection of Waste
Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[7][8]
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
III. Waste Container Management and Labeling
Proper management of waste containers is a key aspect of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition and compatible with the chemical waste. The original container is often a suitable option for the pure compound.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").[11][12] The date of waste accumulation should also be clearly marked.[8]
-
Storage: Keep waste containers securely closed except when adding waste.[8][13] Store them in a designated and well-ventilated satellite accumulation area within the laboratory.[8][13] Ensure secondary containment is used to prevent spills.[9][10]
IV. Disposal Procedures: A Step-by-Step Guide
-
Waste Characterization: Identify all components of the waste stream. For solutions, note the solvents and approximate concentrations.
-
Segregation: Collect solid, liquid, and sharps waste in separate, appropriate containers as described above.
-
Labeling: Immediately label each waste container with the required hazardous waste information.
-
Secure Storage: Store the labeled waste containers in your laboratory's designated satellite accumulation area, ensuring they are properly sealed and within secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13] Do not attempt to transport hazardous waste off-site yourself.
-
Documentation: Retain all documentation related to the disposal of the hazardous waste as required by your institution and local regulations.
V. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general principles of hazardous waste accumulation limits apply.
| Parameter | Guideline | Reference |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste. | University of Pennsylvania EHRS[13] |
| SAA Time Limit | Waste containers can be stored for up to one year from the accumulation start date. | Central Washington University[8] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | Central Washington University[8] |
VI. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
VII. Key Considerations and Best Practices
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.[13]
-
Training: Ensure all laboratory personnel handling this compound are trained on proper waste disposal procedures.[10][12]
-
Regulatory Compliance: Always adhere to the specific hazardous waste regulations set forth by federal, state, and local authorities, as well as your institution's policies.[4][6][14]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. waste360.com [waste360.com]
- 6. wiggin.com [wiggin.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling L-778,123 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of L-778,123 hydrochloride, a potent dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given the potent nature of L-778,123 hydrochloride, a comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for potent active pharmaceutical ingredients (APIs).[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), up to 1000.[1][2][3] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is required before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1][4] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[1][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes and airborne particles.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory-appropriate footwear to prevent the tracking of contaminants.[4] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Unpack the compound in a designated containment area, such as a chemical fume hood or a glove box.
-
Personnel unpacking shipments that are not in plastic containers should wear a respirator as a precaution against spills or breaks during transit.[4]
Weighing and Aliquoting:
-
All handling of the solid compound, including weighing and preparation of stock solutions, should be performed in a containment device (e.g., a certified chemical fume hood, glove box, or flexible containment glove bag) to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
Solution Preparation:
-
L-778,123 hydrochloride is soluble in PBS, and DMSO.[6][7][8]
-
When preparing stock solutions, add the solvent to the vial containing the compound to avoid generating dust.
-
For in-vivo preparations, it may be necessary to use sonication and adjust the pH to aid dissolution.[6]
Storage:
-
Store L-778,123 hydrochloride powder at -20°C for long-term stability (up to 3 years).[7]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[7]
Disposal Plan
Waste Segregation:
-
All materials contaminated with L-778,123 hydrochloride, including gloves, disposable lab coats, weigh boats, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces thoroughly after handling the compound. Use a validated cleaning procedure with an appropriate solvent.
Waste Disposal:
-
Dispose of hazardous waste containing L-778,123 hydrochloride through a licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds.
-
Used glove bags and PAPRs may require incineration after use.[3]
Experimental Workflow and Signaling Pathway
L-778,123 hydrochloride is a dual inhibitor of farnesyl transferase (FPTase) and geranylgeranyl transferase type I (GGPTase-I), with IC50 values of 2 nM and 98 nM, respectively.[6][7][8][9][10][11] These enzymes are critical for the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By inhibiting these enzymes, L-778,123 prevents the attachment of farnesyl and geranylgeranyl groups to target proteins, a process known as prenylation. This inhibition disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of action of L-778,123 hydrochloride.
The following diagram illustrates a general experimental workflow for assessing the in vitro efficacy of L-778,123 hydrochloride.
Caption: In vitro experimental workflow for L-778,123 hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. 3m.com [3m.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
